The compound 6-methyl-5,6-dihydro-2H-pyran-2-one (CAS Number 108-54-3) has the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [1]. It's a heterocyclic compound noted for various biological activities, including antitumor, antifungal, and antimicrobial properties [1].
A 2024 study synthesized novel azo dyes based on a related compound, 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one, and evaluated their biological activities [2]. This indicates current scientific interest in this class of molecules.
Specific NMR data for this compound is not available in the search results. Here's what was found for related structures:
| Compound Name | Available NMR Data | Source / Context |
|---|---|---|
| 5,6-dihydro-2H-pyran-2-one | ¹H NMR data is listed [3]. | Appears as a reference compound on a chemical database. |
| This compound | Specific NMR data not found in search results. | -- |
| 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one | Mentioned in a 2024 synthetic study, but paper may not contain full NMR characterization data [2]. | -- |
As a full whitepaper with complete experimental NMR data cannot be constructed from the available sources, here are suggested steps to obtain the information you need:
ScienceDirect confirms that NMR data for this core structure and its reduced derivatives has been "recently updated," indicating that it is a characterized system, even if the specific methyl-substituted analog's data is not directly listed in these results [5]. You could estimate the shifts for the 6-methyl derivative based on this known core structure and the expected effects of adding a methyl group.Based on standard laboratory practices for characterizing a novel or synthesized organic compound, the following diagram outlines the key steps, from preparation to confirmation. This workflow would be applicable once you have the compound in hand.
This workflow highlights the multi-technique approach required for confident structure elucidation. Two-dimensional NMR techniques like COSY (to show proton-proton couplings), HSQC (to link protons directly to their carbon atoms), and HMBC (to show longer-range proton-carbon connections) are particularly crucial for unambiguously assigning the structure [5].
The 5,6-dihydro-2H-pyran-2-one moiety represents a privileged scaffold in medicinal chemistry and natural product research, serving as a key structural component in numerous biologically active compounds. This α,β-unsaturated δ-lactone system possesses unique electronic and steric properties that facilitate diverse molecular interactions with biological targets. The core structure consists of a six-membered lactone ring with one endocyclic double bond, creating a Michael acceptor capable of covalent interaction with nucleophilic residues in enzyme active sites [1] [2]. This fundamental characteristic underpins the significant biological activities observed across the derivative family.
Natural pyranones frequently feature complex stereochemical arrangements and diverse side-chain substituents that profoundly influence their biological properties. The H-6 proton in these molecules may exhibit either α or β relative stereochemistry, as exemplified by the contrasting configurations found in dodoneine and rugulactone [2]. Side chains vary considerably in length and complexity, ranging from simple alkyl groups to extensive carbon chains exceeding 20 carbons, as observed in passifloricin A [2]. These appendages often contain additional stereogenic centers decorated with various functional groups, including hydroxyl, acetoxy, and carbonyl moieties, which significantly impact molecular recognition and bioactivity [2].
The structural diversity of naturally occurring 5,6-dihydro-2H-pyran-2-one derivatives arises from variations in their stereochemical configuration and side-chain constituents. These modifications generate a spectrum of compounds with distinct physicochemical properties and biological activities, making them attractive targets for synthetic and medicinal chemistry.
Dodoneine (1): Isolated from the medicinal parasitic plant Tapinanthus dodoneifolius found in West Africa, this derivative exhibits relaxation effects on preconstricted rat aortic rings and has been evaluated as a hypotensive agent and human carbonic anhydrase inhibitor [2].
Rugulactone: Features a distinct H-6 stereochemistry compared to dodoneine and contains an (E)-double bond in its side chain. This compound demonstrates notable anti-cancer properties [2] [3].
Spicigerolide: Distinguished by the presence of a (Z)-double bond in its side chain, contributing to its specific biological profile [2].
Podoblastins A-C (2a-2c): Isolated from Podophyllum peltatum L., these derivatives exhibit potent anti-fungal activity against rice-blast disease. Naturally, they occur as inseparable mixtures with a ratio of 2a:2b:2c = 32:50:18 [4].
Lachnelluloic Acid (3): A natural fungicide isolated from Lachnellula fuscosanguinea that demonstrates specific antagonistic activity against Dutch elm disease [4].
Pyran-2-one Derivatives from Penicillium restrictum: Recent investigation of a marine-derived P. restrictum strain (MMS417) led to the discovery of twelve pyran-2-one derivatives, including five new natural compounds, induced specifically when cultured in mussel-derived media [3].
Table 1: Key Natural 5,6-Dihydro-2H-pyran-2-one Derivatives and Their Characteristics
| Derivative Name | Natural Source | Structural Features | Reported Bioactivities |
|---|---|---|---|
| Dodoneine | Tapinanthus dodoneifolius (parasitic plant) | Specific H-6 stereochemistry | Hypotensive, carbonic anhydrase inhibition |
| Rugulactone | Natural source not specified in literature | (E)-double bond in side chain | Anticancer |
| Spicigerolide | Natural source not specified in literature | (Z)-double bond in side chain | Not specified |
| Podoblastins A-C | Podophyllum peltatum L. | Varying acyl side chains | Antifungal (rice-blast disease) |
| Lachnelluloic Acid | Lachnellula fuscosanguinea fungus | 3-Acyl substituted derivative | Antifungal (Dutch elm disease) |
| P. restrictum Derivatives | Penicillium restrictum MMS417 (marine mussel-derived) | Various oxygenated substitutions | Cytotoxic, antibacterial, antileishmanial |
5,6-Dihydro-2H-pyran-2-one derivatives have been isolated from diverse biological sources spanning multiple kingdoms:
Plant Sources: Numerous derivatives have been isolated from various plant species, particularly parasitic plants like Tapinanthus dodoneifolius (dodoneine) and traditional medicinal plants such as Podophyllum peltatum L. (podoblastins) [2] [4].
Fungal Sources: Various fungal species produce pyran-2-one derivatives as secondary metabolites. Lachnellula fuscosanguinea produces lachnelluloic acid, while Penicillium restrictum isolated from marine environments generates a diverse array of pyran-2-ones [3] [4]. Alternaria solani produces alternaric acid, a phytotoxic and antifungal compound containing the 3-acyl-5,6-dihydro-2H-pyran-2-one structure [4].
Actinobacteria: Streptomyces species represent another source of these compounds, as exemplified by (S)-6-((S)-5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one isolated from Streptomyces fungicidicus SYH3 [5].
The production of pyran-2-one derivatives in fungi is significantly influenced by environmental factors and cultural conditions. Research on the marine-derived Penicillium restrictum MMS417 strain demonstrated that the metabolome is dramatically altered by culture conditions, particularly by the presence of host-derived substrates [3].
An OSMAC (One Strain Many Compounds) approach revealed that the use of Mussel Extract Sucrose Agar (MES) medium, especially when prepared with synthetic seawater, induced the production of a remarkable diversity of pyran-2-one derivatives that were not observed in standard culture media [3]. This finding suggests that these compounds may play important roles in chemical ecology and host-microbe interactions in marine environments. The specific induction of pyran-2-one biosynthesis in the presence of mussel extract indicates potential ecological functions in mollusc-fungal interactions, possibly as chemical defense molecules or communication signals [3].
Table 2: Natural Sources and Inducing Factors for Pyran-2-one Production
| Organism/Source | Environment | Key Inducing Factors | Major Derivatives |
|---|---|---|---|
| Tapinanthus dodoneifolius | Terrestrial (West Africa) | Natural production in parasitic plant | Dodoneine |
| Penicillium restrictum MMS417 | Marine (Loire estuary, France) | Mussel extract, seawater | Five new pyran-2-one derivatives (1-12) |
| Podophyllum peltatum L. | Terrestrial | Natural production in plant | Podoblastins A-C |
| Lachnellula fuscosanguinea | Fungal | Natural production | Lachnelluloic acid |
| Streptomyces fungicidicus SYH3 | Terrestrial | Natural production | (S)-6-((S)-5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one |
The biosynthesis of 5,6-dihydro-2H-pyran-2-one derivatives in microorganisms typically occurs through polyketide pathways, where sequential condensation of acyl-CoA units followed by cyclization forms the characteristic lactone ring. In fungal systems, the specific expression of these biosynthetic gene clusters is strongly influenced by environmental cues, as demonstrated by the induction of pyran-2-one production in Penicillium restrictum when cultured in mussel-derived media [3].
The following diagram illustrates the biosynthetic induction pathway for pyran-2-one production in marine-derived fungi:
Figure 1: Biosynthetic induction pathway for fungal pyran-2-one production
5,6-Dihydro-2H-pyran-2-one derivatives exhibit a remarkable range of biological activities with significant therapeutic potential:
Anticancer Properties: Several derivatives demonstrate promising anticancer activity through multiple mechanisms. The α,β-unsaturated lactone moiety functions as a Michael acceptor, enabling covalent interaction with thiol groups in protein functionalites [1] [2]. Additionally, these compounds can inhibit protease activity through covalent adduct formation with target enzymes [1].
Antifungal Activity: Numerous pyran-2-one derivatives exhibit potent antifungal properties. Podoblastins A-C show significant activity against rice-blast disease [4], while lachnelluloic acid specifically antagonizes Dutch elm disease [4]. Structure-activity relationship studies have revealed that the nature of the acyl side chain significantly influences antifungal potency, with podoblastin-S demonstrating two- to three-fold stronger activity compared to natural podoblastins [4].
Antimicrobial Effects: These compounds demonstrate broad-spectrum antimicrobial activity against various bacterial pathogens [1] [3]. The ability to chelate metal ions such as copper and zinc may contribute to their antimicrobial properties by disrupting essential metalloenzyme processes in microbial pathogens [1].
Additional Bioactivities: Reported activities include antiviral [2], antituberculosis [2], antileishmanial [3], and hypotensive effects [2], demonstrating the remarkable pharmacological potential of this structural class.
The molecular mechanisms underlying the biological activities of 5,6-dihydro-2H-pyran-2-one derivatives involve several interconnected processes:
Michael Addition: The α,β-unsaturated lactone system readily undergoes Michael addition with nucleophilic residues (particularly cysteine thiols) in enzyme active sites, leading to enzyme inhibition [2].
Metal Chelation: These compounds can strongly bind to metal ions such as copper and zinc, potentially disrupting metalloenzyme function and contributing to their biological effects [1].
Enzyme Inhibition: Specific derivatives have been shown to inhibit protease activity through covalent adduct formation with the target enzymes [1].
Protein-Target Interactions: The compounds can interact with water molecules and form specific binding interactions with protein active sites, enhancing their inhibitory potential [1].
Table 3: Bioactivities and Proposed Mechanisms of Action
| Bioactivity | Representative Derivatives | Proposed Mechanism |
|---|---|---|
| Anticancer | Rugulactone, various synthetic analogs | Michael addition with cellular nucleophiles, protease inhibition |
| Antifungal | Podoblastins, lachnelluloic acid | Inhibition of fungal enzymes through covalent modification |
| Antimicrobial | P. restrictum derivatives | Metal ion chelation, disruption of microbial enzymes |
| Antiviral | Derivatives reported in literature | Interaction with viral enzymes or host cell factors |
| Antituberculosis | Derivatives reported in literature | Inhibition of mycobacterial enzymes or processes |
| Carbonic Anhydrase Inhibition | Dodoneine | Zinc chelation in enzyme active site |
Synthetic approaches to 5,6-dihydro-2H-pyran-2-one derivatives employ various stereoselective methodologies:
Ring-Closing Metathesis (RCM): This transformation has been extensively utilized for constructing the dihydropyranone core. The first total synthesis of dodoneine employed a Grubbs first-generation catalyst to effect ring closure of an acrylate precursor [2].
Asymmetric Allylation: The introduction of stereogenic centers frequently employs asymmetric Keck allylation or p-F-Vivol.SnCl4 catalyzed allylboration to achieve high enantioselectivity (up to 97% ee) [2].
Asymmetric Mukaiyama Aldol Reaction: The Soriente and Scettri Ti(OiPr)4/(S)-BINOL-catalyzed asymmetric Mukaiyama aldol addition has been successfully employed for efficient syntheses of podoblastin-S and lachnelluloic acid, achieving excellent enantioselectivity (98% ee) [4].
Cross-Metathesis (CM): This strategy has been utilized for introducing unsaturated side chains, as demonstrated in Cossy's synthesis of dodoneine using a Grubbs-Hoveyda second-generation catalyst [2].
Sharpless Asymmetric Reactions: Both Sharpless asymmetric epoxidation and asymmetric dihydroxylation have been employed to introduce chiral centers in synthetic routes to various pyranone natural products [2].
A recently patented synthesis of 5,6-dihydro-2H-pyran-2-one demonstrates a practical industrial approach starting from 3-(benzyloxy) propionic acid [6]. This method proceeds through four key steps:
This route offers advantages of high yield, low cost, environmental friendliness, and operational simplicity suitable for industrial production [6].
The following procedure for the asymmetric synthesis of (R)-podoblastin-S demonstrates key transformations applicable to various 5,6-dihydro-2H-pyran-2-one derivatives [4]:
Step 1: Asymmetric Mukaiyama Aldol Reaction
Step 2: Lactone Formation
Step 3: C-Acylation
The 5,6-dihydro-2H-pyran-2-one scaffold presents significant opportunities in pharmaceutical development:
Structural Motif in Statins: This core structure serves as a key component in well-known HMG-CoA reductase inhibitors (statin drugs) such as pravastatin, simvastatin, atorvastatin, and pitavastatin [4]. The synthetic methodologies developed for natural pyran-2-ones can be adapted to optimize statin pharmaceuticals.
Multi-Target Therapeutic Potential: The diverse bioactivities exhibited by these derivatives suggest potential applications in oncology, infectious diseases, cardiovascular disorders, and central nervous system conditions [2] [7]. Compounds containing tetralone motifs derived from 2H-pyran-2-ones have demonstrated antitumor, antimicrobial, antidepressant, and anti-inflammatory activities [7].
Intermediate for Pharmaceutical Compounds: The 5,6-dihydro-2H-pyran-2-one structure serves as an important intermediate in the synthesis of various drug molecules, including idarubicine (antileukemic glycoside), daunomycinone (potent antibiotic with anticancer activity), and nepinalone (antitussive agent) [7].
Modern drug discovery employs various computational methods to evaluate the pharmaceutical potential of 5,6-dihydro-2H-pyran-2-one derivatives:
DFT Calculations: Density Functional Theory calculations provide insights into reactivity descriptors such as molecular electrostatic potential and average local ionization energies, identifying nitrogen atoms and benzene rings as critical molecular sites [7].
Bond Dissociation Energy Analysis: Calculation of H-BDE values predicts compound stability toward autoxidation mechanisms and identifies derivatives that might form potentially genotoxic impurities [7].
Molecular Dynamics Simulations: MD studies evaluate interactions with water, including hydrogen bonding capacity and radial distribution functions, providing insights into solubility and formulation compatibility [7].
Excipient Compatibility: MD simulations can identify compatible excipients, with studies indicating that polyvinylpyrrolidone polymer shows high compatibility with pyran-2-one derivatives based on calculated solubility parameters [7].
The 5,6-dihydro-2H-pyran-2-one structural class represents a promising scaffold in natural product-based drug discovery, combining diverse biological activities with synthetic accessibility. Future research directions should focus on:
Exploration of Unexplored Natural Sources: Particularly marine and extremophile microorganisms, utilizing OSMAC and co-culture approaches to activate silent biosynthetic gene clusters [3].
Mechanistic Studies: Elucidation of precise molecular targets and mechanisms of action for the most promising derivatives [1] [2].
Structure-Activity Relationship Optimization: Systematic modification of side-chain constituents and stereochemical configuration to enhance potency and selectivity [4].
Formulation Development: Application of computational predictions to design optimal delivery systems for promising therapeutic candidates [7].
Industrial Production Optimization: Implementation of efficient, scalable synthetic routes such as the recently patented methodology for 5,6-dihydro-2H-pyran-2-one production [6].
Pyran-2-ones, also referred to as α-pyrones, represent a significant class of six-membered unsaturated lactones containing an oxygen atom and a carbonyl group, which demonstrate substantial structural diversity and broad bioactivity. These compounds are widely distributed in nature, occurring in plants, marine organisms, bacteria, and fungi, with marine-derived fungi proving to be particularly rich sources of structurally diverse pyran-2-one derivatives. The unique chemical environments of marine ecosystems have driven the evolution of distinctive biosynthetic pathways in marine fungi, resulting in the production of pyran-2-ones with unique structural features and potent biological activities not commonly observed in terrestrial counterparts.
The growing interest in pyran-2-ones from marine fungi stems from their diverse pharmacological properties and potential applications in drug discovery and agricultural biocontrol. Research over the past decade has revealed that marine fungi produce an impressive array of pyran-2-one derivatives, including monomeric forms, symmetric and asymmetric dimers, and complex hybrids with other structural classes. These compounds typically feature variations in their substitution patterns, oxidation states, and side chain modifications, which significantly influence their biological activities and molecular targets. This comprehensive technical review examines the chemical diversity, discovery methodologies, biological activities, biosynthesis, and practical applications of pyran-2-ones derived from marine fungi, with particular emphasis on their potential in therapeutic development.
Marine fungi produce an extensive range of pyran-2-one derivatives that can be categorized based on their structural complexity and substitution patterns. The chemical diversity of these compounds arises from variations in alkyl side chains, oxidation states, dimerization patterns, and additional functional groups. The following table summarizes the major classes of pyran-2-ones identified from marine fungal sources:
Table 1: Structural Diversity of Pyran-2-Ones from Marine Fungi
| Structural Class | Representative Compounds | Fungal Source | Key Structural Features |
|---|---|---|---|
| Simple Monomers | 6-Pentyl-2H-pyran-2-one [1] [2] | Trichoderma spp. | Pentyl substituent at C-6 position |
| 4-Methoxy-2H-pyran-2-one [3] [4] | Penicillium restrictum | Methoxy group at C-4 position | |
| Oxygenated Monomers | 5,6-Dihydro-6S-hydroxymethyl-4-methoxy-2H-pyran-2-one [3] [4] | Penicillium restrictum | Reduced ring system with hydroxymethyl group |
| 4-Methoxy-6-(1'R,2'S-dihydroxypent-3'(E)-enyl)-2H-pyran-2-one [3] [4] | Penicillium restrictum | Dihydroxylated pentenyl side chain | |
| Dimeric Forms | Talaroderxine C [5] | Polyphilus sieberi | 6,6'-Homodimeric naphtho-α-pyranone |
| Viriditoxin [5] | Various fungi | 6,6'-Linked dimer with antibacterial activity | |
| Naphtho-α-Pyranones | Semitalaroderxine C [5] | Polyphilus frankenii | Naphthalene-fused α-pyrone system |
The side chain variability observed in marine fungal pyran-2-ones significantly contributes to their chemical diversity and bioactivity profiles. Common modifications include straight-chain alkyl groups (ranging from C1 to C12), unsaturated alkenyl chains, oxygenated side chains containing hydroxyl, epoxy, or carbonyl functionalities, and aromatic or heteroaromatic substituents. The position of substitution also varies, with C-4, C-5, and C-6 being the most common sites for functionalization. Additionally, ring oxidation patterns further expand the structural diversity, with some compounds featuring fully aromatic systems while others contain reduced double bonds or additional oxygen-containing functional groups such as hydroxyl, methoxyl, or carbonyl groups at various ring positions.
Table 2: Quantitative Bioactivity Data for Selected Pyran-2-One Derivatives
| Compound | Biological Activity | Potency | Test System |
|---|---|---|---|
| 6-Pentyl-2H-pyran-2-one | Antifungal vs. Peronophythora litchii | EC₅₀ = 43 μg/mL [1] | Mycelial growth inhibition |
| Talaroderxine C | Cytotoxic activity | IC₅₀ low micromolar to nanomolar range [5] | Mammalian cell lines |
| Antimicrobial vs. Bacillus subtilis | MIC = 0.52 μg/mL (0.83 μM) [5] | Bacterial growth inhibition | |
| Antimicrobial vs. Staphylococcus aureus | MIC = 66.6 μg/mL (105.70 μM) [5] | Bacterial growth inhibition | |
| Fusolanone B | Antibacterial vs. Vibrio parahaemolyticus | MIC = 6.25 μg/mL [6] | Bacterial growth inhibition |
The One Strain Many Compounds (OSMAC) approach has proven highly effective in unlocking the chemodiversity of pyran-2-ones in marine fungi. This methodology involves cultivating fungal strains under varied conditions to activate silent biosynthetic gene clusters and stimulate the production of diverse secondary metabolites. Key parameters manipulated in OSMAC studies include: culture media composition (e.g., Czapek Yeast Agar, Malt Extract Agar, Potato Dextrose Agar), salinity conditions (synthetic seawater vs. distilled water), nutrient sources (carbon and nitrogen variations), and physical parameters (temperature, pH, aeration). Particularly significant is the use of host-derived media, such as Mussel Extract Sucrose Agar, which has been shown to dramatically enhance the production of specific pyran-2-one derivatives in marine fungi [3] [4].
The effectiveness of the OSMAC approach was demonstrated in a comprehensive study of Penicillium restrictum MMS417, where cultivation on 14 different media revealed substantial variations in pyran-2-one production. Principal Component Analysis (PCA) of metabolic profiles clearly distinguished extracts based on both medium composition and salinity conditions, with the mussel-derived medium in synthetic seawater (MES-SSW) inducing the most distinctive chemical profile and the highest diversity of pyran-2-one derivatives [3] [4]. This systematic approach led to the identification of 12 pyran-2-ones, including five previously unreported natural products, highlighting the critical importance of cultivation conditions in accessing chemical diversity.
Untargeted metabolomics coupled with molecular networking has emerged as a powerful strategy for comprehensive characterization of pyran-2-one chemodiversity in marine fungi. The standard workflow involves: sample preparation (extraction with appropriate solvents), chromatographic separation (typically using UHPLC or HPLC systems), high-resolution mass spectrometry (HRMS/MS analysis in both positive and negative ionization modes), data processing (peak detection, alignment, and normalization), and multivariate statistical analysis (PCA, O-PLS-DA) to identify condition-specific metabolites [3] [7] [4].
Molecular networking based on MS/MS fragmentation patterns enables the visualization of structural relationships between metabolites and facilitates the rapid identification of novel analogues within known compound families. In the study of Penicillium restrictum, molecular networking specifically highlighted a cluster of pyran-2-one derivatives that were preferentially produced in the mussel-derived marine medium, guiding the isolation and structural characterization of new natural products [4]. This integrated approach allows researchers to efficiently map the chemical space of pyran-2-ones and prioritize compounds for further investigation based on their structural novelty and abundance under specific culture conditions.
The structural characterization of pyran-2-ones relies on a comprehensive suite of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about carbon skeleton connectivity and stereochemistry, with 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC, HMBC) experiments being essential for complete structure assignment. High-Resolution Mass Spectrometry (HRMS) enables precise determination of molecular formulas, while tandem MS/MS experiments offer insights into fragmentation patterns and functional groups. For compounds with chiral centers, Electronic Circular Dichroism (ECD) spectroscopy and DP4 probability calculations are employed to determine absolute configurations [5] [3] [4].
The combination of these techniques allows for the complete structural characterization of even complex pyran-2-one derivatives. For example, in the case of semitalaroderxine C, a combination of extensive NMR analysis (including (^1)H-(^1)H COSY, HMBC, and HSQC) and HRESIMS data established the planar structure, while ECD spectroscopy confirmed the absolute configuration as R by comparison with calculated spectra and known structural analogues [5]. Similarly, the configuration of various LL-P880β analogues from Penicillium restrictum was determined through a combination of NMR analysis, ECD comparisons, and DP4 calculations [3].
Pyran-2-ones from marine fungi demonstrate significant antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi. The compound 6-pentyl-2H-pyran-2-one (6-PP), originally identified from Trichoderma species, exhibits notable antifungal efficacy against various plant pathogens, including Peronophythora litchii, the causal agent of litchi downy blight [1] [2]. The antifungal mechanism involves regulation of the TOR pathway, with transcriptomic analyses revealing that 6-PP treatment upregulates expression of TOR pathway-related genes (PlCytochrome C, PlYY1) while downregulating negative regulators (PlSpm1, PlrhoH12) in P. litchii [1]. Protein-ligand binding studies further demonstrated stable affinities between these proteins and 6-PP, suggesting direct interaction with pathway components.
The dimeric naphtho-α-pyrone talaroderxine C displays potent and selective antibacterial activity, showing significantly stronger inhibition against Bacillus subtilis (MIC = 0.52 μg/mL) compared to Staphylococcus aureus (MIC = 66.6 μg/mL) [5]. This substantial difference in potency highlights the structure-activity relationships and selective targeting of pyran-2-one derivatives. Similarly, fusolanone B, a γ-pyrone-containing polyketide from a marine-derived Fusarium species, exhibited notable antibacterial activity against Vibrio parahaemolyticus with an MIC value of 6.25 μg/mL [6], suggesting potential applications in controlling marine pathogenic bacteria.
Many pyran-2-one derivatives demonstrate promising cytotoxic activities against various human cancer cell lines. Talaroderxine C has shown potent cytotoxicity with IC₅₀ values in the low micromolar to nanomolar range across multiple mammalian cell lines [5]. Additional pyran-2-one compounds have displayed enzyme inhibitory effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment, as observed in silico for certain pyran-2-ones from Penicillium restrictum [3] [4]. These findings highlight the potential therapeutic applications of pyran-2-ones in oncology and metabolic disorder treatment.
The structural determinants of bioactivity in pyran-2-ones have been partially elucidated through structure-activity relationship studies. Key factors influencing biological activity include: the length and degree of unsaturation of alkyl side chains, the presence and position of oxygenated functional groups (hydroxyl, methoxy, carbonyl), the dimerization pattern in dimeric compounds, and the overplanarity or torsional flexibility of the molecular structure. For instance, the 6,6'-homodimeric structure of talaroderxine C appears to enhance its cytotoxic potency compared to monomeric analogues, while specific oxygenation patterns in side chains influence antimicrobial specificity [5].
The biosynthesis of pyran-2-ones in marine fungi primarily occurs through polyketide pathways, involving the sequential condensation of acyl-CoA precursors by polyketide synthase (PKS) enzymes. Based on structural analysis and biosynthetic studies of related compounds, the core pyrone ring typically forms through intramolecular cyclization of a polyketide chain, often facilitated by specific cyclization domains within PKS enzymes. Subsequent enzymatic modifications, including oxidation, reduction, methylation, and prenylation, introduce additional structural diversity, while dimerization reactions between monomeric units generate the diverse array of dimeric pyran-2-ones observed in marine fungi [5] [6].
Metabolic engineering approaches offer promising strategies for enhancing pyran-2-one production and generating novel analogues. In fungal systems, these approaches may include: manipulation of regulatory genes controlling secondary metabolite clusters, gene knockout or knockdown of competing pathways, heterologous expression of biosynthetic gene clusters in tractable host organisms, and precursor-directed biosynthesis [7]. For example, metabolic engineering of Aspergillus nidulans has been successfully employed to activate silent biosynthetic gene clusters and produce novel metabolites [7]. Similarly, engineering of the isoprenoid pathway in Saccharomyces cerevisiae has demonstrated the potential for optimizing production of valuable natural products [7].
Figure 1: Proposed Biosynthetic Pathway for Pyran-2-One Diversity in Marine Fungi
The antifungal activity of 6-pentyl-2H-pyran-2-one (6-PP) against phytopathogens like Peronophythora litchii involves sophisticated regulation of cellular signaling pathways. Integrated transcriptomic and functional genetic analyses have revealed that 6-PP treatment significantly upregulates expression of TOR pathway-related genes, including PlCytochrome C and the transcription factor PlYY1, while downregulating putative negative regulators* of the TOR pathway, such as PlSpm1 and PlrhoH12 [1]. The TOR (Target of Rapamycin) pathway serves as a central regulator of cellular growth, survival, metabolism, ribosome biogenesis, translation, and transcription processes in eukaryotic organisms.
Protein-ligand binding analyses have demonstrated stable affinities between 6-PP and key TOR pathway components, suggesting direct interaction with these proteins [1]. Furthermore, phenotypic characterization of PlYY1 targeted gene deletion strains generated using CRISPR/Cas9 technology revealed significantly reduced vegetative growth, sporangium production, encystment, zoospore release, and pathogenicity of P. litchii [1]. These findings indicate that 6-PP-mediated activation of PlYY1 expression positively regulates TOR-related responses and substantially influences vegetative growth and virulence of phytopathogenic oomycetes, providing a mechanistic foundation for the antifungal activity of this pyran-2-one derivative.
Beyond TOR pathway modulation, pyran-2-ones interact with various other molecular targets that contribute to their diverse bioactivities. Certain pyran-2-one derivatives function as ligands for G protein-coupled receptors, as demonstrated by 4-(hydroxymethyl)-5-hydroxy-2H-pyran-2-one from a marine-derived Aspergillus flavus, which induced cAMP production in GPR12-transfected CHO and HEK293 cells in a dose-dependent manner [8]. This activity suggests potential neuromodulatory or metabolic applications for pyran-2-one compounds.
Additional molecular targets include bacterial cell division proteins, as evidenced by viriditoxin, a dimeric pyran-2-one that inhibits FtsZ, an essential component of bacterial cell division [5]. This mechanism explains the potent antibacterial activity observed for certain pyran-2-one derivatives. Other studies have revealed enzyme inhibitory effects against targets such as cyclooxygenase-2 (COX-2) [6] and ion channel modulation, contributing to the diverse pharmacological profile of pyran-2-one compounds. The multi-target nature of many pyran-2-ones enhances their therapeutic potential while potentially reducing the likelihood of resistance development.
The structural diversity and promising bioactivities of marine fungal pyran-2-ones position them as valuable candidates for drug discovery programs. Their demonstrated efficacy against various disease-relevant targets, including microbial pathogens, cancer cell lines, and metabolic enzymes, highlights their potential as lead compounds for therapeutic development. Particularly valuable is the fact that many of these compounds exhibit selective activity against specific targets or pathogens, as observed with talaroderxine C's significantly stronger inhibition of Bacillus subtilis compared to Staphylococcus aureus [5]. This selectivity is essential for developing targeted therapies with reduced side effects.
Future research should focus on optimizing the pharmacological properties of pyran-2-ones through medicinal chemistry approaches and preclinical development. Key challenges include improving bioavailability, metabolic stability, and tissue distribution while maintaining potent target engagement. The diverse chemical scaffolds provided by marine fungal pyran-2-ones offer excellent starting points for structure-activity relationship studies and lead optimization campaigns. Additionally, the multi-target activities observed for some pyran-2-ones may be advantageous for addressing complex diseases requiring modulation of multiple pathways simultaneously.
The antifungal properties of 6-pentyl-2H-pyran-2-one and related pyran-2-ones against plant pathogens suggest significant potential for agricultural applications as biopesticides or biocontrol agents. 6-PP has demonstrated efficacy against multiple plant pathogenic fungi, including Sclerotinia sclerotiorum, Cronartium ribicola, Fusarium oxysporum, Fusarium moniliforme, Verticillium dahliae, Verticillium fungicola, and various Aspergillus species [1] [2]. As an eco-friendly alternative to synthetic agrochemicals, 6-PP could contribute to more sustainable agricultural practices by reducing reliance on conventional pesticides with undesirable environmental impacts.
However, several challenges must be addressed before pyran-2-one-based biopesticides can achieve widespread commercial implementation. These include demonstrating consistent disease control efficacy in field conditions rather than laboratory settings, developing efficient and cost-effective delivery systems suitable for agricultural use, determining optimal application rates and timing for maximum effectiveness, and ensuring compatibility with integrated pest management programs [2]. Despite these challenges, the growing demand for sustainable agricultural solutions continues to drive interest in developing pyran-2-one-based biocontrol products.
Parasorbic acid is the cyclic lactone of sorbic acid and is notably found as the sole constituent of "Vogelbeerol" oil, obtained by steam distillation of the acidified juice of ripe rowanberries (Sorbus aucuparia L.) [1] [2]. Rowanberries themselves are rich in various bioactive compounds, including vitamins, polysaccharides, organic acids, and polyphenols [3].
The key distinction between parasorbic acid and its derivative is critical for safety:
This conversion means that while raw rowanberries are astringent and infrequently used, processing makes them safe for consumption in jams, jellies, syrups, and alcoholic beverages [3] [4].
The table below summarizes the key identifiers and predicted properties of parasorbic acid.
| Property | Description / Value |
|---|---|
| IUPAC Name | (6S)-5,6-dihydro-6-methyl-2H-pyran-2-one [4] |
| Common Names | Parasorbic acid, sorbic oil, γ-Hexenolactone [4] [2] |
| CAS Registry Number | 10048-32-5 [1] [2] |
| Chemical Formula | C₆H₈O₂ [1] [4] |
| Average Molecular Weight | 112.128 g/mol [1] [2] |
| SMILES | C[C@H]1CC=CC(=O)O1 [2] |
| InChI Key | DYNKRGCMLGUEMN-YFKPBYRVSA-N [2] |
| Class | Dihydropyranones [1] [2] |
| Solubility (Water) | 50 g/L (estimated) [4] |
| logP (Predicted) | 0.74 - 1.24 [1] [2] |
| pKa (Strongest Acidic) | 17.46 (Predicted) [1] |
| Bioavailability | Yes (Predicted) [1] |
| Rule of Five | Yes (Predicted) [1] |
While a specific LC-MS/MS method for parasorbic acid was not found, the following advanced protocol for carboxylic acid-containing metabolites (CCMs) can be adapted for its analysis. Parasorbic acid falls into this class of compounds, and derivatization is often key to sensitive and accurate quantification [5].
The following diagram illustrates the general workflow for analyzing carboxylic acids like parasorbic acid using chemical derivatization and LC-MS/MS:
Workflow for LC-MS/MS analysis of carboxylic acids via derivatization
Q1) and specific product ions (Q3) must be optimized for parasorbic acid.Recent research using advanced computational and experimental methods has raised important questions about the long-term safety of sorbic acid and its salts, which are metabolically related to parasorbic acid.
A 2025 study used network toxicology and molecular docking to elucidate potential mechanisms, validated by in vitro assays [6]. The research identified 124 and 106 potential targets for hepatotoxicity and carcinogenicity, respectively. Key hub genes included CASP3, EGFR, ESR1, MYC, and STAT3 [6]. Pathway analysis revealed that these targets are significantly associated with cancer-related pathways, including chemical carcinogenesis-receptor activation and the PI3K-Akt signaling pathway [6].
The following diagram summarizes the proposed mechanistic pathway based on the 2025 study:
Proposed hepatotoxic and carcinogenic pathway of potassium sorbate
Sorbus aucuparia L.) is the primary natural source of parasorbic acid. Its conversion to the safe, widely used preservative sorbic acid via heating or hydrolysis is a critical detoxification step [3] [4] [2].
The table below consolidates the key identifying information for 6-methyl-5,6-dihydro-2H-pyran-2-one and its closely related enantiomer from the search results:
| Property | This compound | (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one |
|---|---|---|
| CAS Registry Number | 108-54-3 [1] | 119067-60-6 [2] [3] |
| Molecular Formula | C6H8O2 [4] [1] | C6H8O2 [2] [3] |
| Molecular Weight | 112.13 g/mol [1] | 112.127 g/mol (calculated); 112.12700 g/mol (Exact Mass) [3] |
| IUPAC Name | This compound [4] [1] | (R)-6-methyl-5,6-dihydro-2H-pyran-2-one [2] |
| Other Names/Synonyms | 5,6-Dihydro-6-methyl-2H-pyran-2-one; 6-Methyl-5,6-dihydropyran-2-one [1] | (R)-(-)-parasorbic acid; (R)-6-methyl-5,6-dihydropyran-2-one [3] |
| Physical Form | Information not available in search results | Liquid [2] |
| Boiling Point | 110 °C at 15 Torr [1] | Information not available in search results |
| Density | 1.045±0.06 g/cm³ (Predicted) [1] | Information not available in search results |
The search results indicate that obtaining a full set of spectral data for this specific compound online may be difficult:
For comprehensive characterization of a compound like this, a standard workflow involves multiple spectroscopic techniques as visualized below. The core characterization methods for an organic molecule typically form a connected process, from initial sample analysis to final structure confirmation.
6-Methyl-5,6-dihydro-2-pyrone, commonly known as parasorbic acid (PSA), serves as a pivotal intermediate in the synthesis of 2,4-hexadienoic acid (sorbic acid), a commercially significant food preservative, and 1,3-pentadiene (piperylene), a valuable monomer in polymer production. PSA exists as a cyclic lactone that can be thermally or hydrolytically ring-opened to yield its straight-chain counterpart, sorbic acid. This conversion represents a strategically important synthetic pathway, particularly as it can be derived from renewable precursors such as 4-hydroxy-6-methyl-2-pyrone (HMP), which itself can be sourced from biological feedstocks. [1] [2]
The lactone ring structure of PSA imposes significant synthetic utility, as it can be selectively cleaved under controlled conditions to produce different commercially valuable compounds. This ring-opening process is typically catalyzed by acids, with the specific reaction conditions—including catalyst type, temperature, solvent system, and reaction duration—dictating whether the primary product is sorbic acid or pentadiene. Recent advances in catalysis have enabled this transformation using solid acid catalysts, which offer advantages in terms of reusability, reduced corrosion, and simpler product separation compared to traditional homogeneous acid catalysts. The growing demand for sorbic acid (estimated at 150,000 metric tons in 2023 with a projected 4.8% annual growth) underscores the importance of efficient and sustainable production methodologies. [1] [3] [4]
The conversion of parasorbic acid to sorbic acid proceeds via an acid-catalyzed ring-opening mechanism that cleaves the cyclic lactone structure. Under controlled conditions, this process can be directed toward different products through careful manipulation of reaction parameters. The transformation pathway can be summarized as follows:
The following diagram illustrates the complete conversion pathway from the renewable precursor HMP to the final products, showing the intermediate steps and potential branching points in the synthetic route:
Figure 1: Complete Conversion Pathway from HMP to Sorbic Acid and Derivatives. The diagram illustrates the multi-step synthetic route from the renewable precursor HMP (4-hydroxy-6-methyl-2-pyrone) to the valuable end products sorbic acid and pentadiene, highlighting key intermediates and reaction conditions that determine product selectivity.
This protocol describes the conversion of PSA to sorbic acid using homogeneous acid catalysts, a well-established method that provides high conversion rates and good yields.
Reaction Setup: Charge a 250 mL round-bottom flask with 10 g (89.2 mmol) of parasorbic acid and 100 mL of deionized water or a water/THF (1:1 v/v) mixed solvent system.
Catalyst Addition: Add 10 mL of 10% w/w hydrochloric acid solution (or 1.0 g of PTSA for organic solvent systems) to the reaction mixture while stirring.
Reaction Execution: Heat the mixture to 60-80°C with continuous stirring under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Reaction Monitoring: Sample the reaction mixture at regular intervals (e.g., every 30 minutes) to track PSA consumption and sorbic acid formation. The reaction typically reaches completion within 2-4 hours under these conditions.
Workup Procedure: After confirming complete conversion (by TLC or HPLC), cool the reaction mixture to room temperature. For aqueous systems, extract the product three times with 50 mL portions of ethyl acetate. For reactions in organic solvents, concentrate the mixture under reduced pressure.
Purification: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain crude sorbic acid.
Further Purification (if required): Recrystallize the crude product from hot water or hexane to obtain pure sorbic acid as white crystalline solid. [1] [3]
This protocol utilizes heterogeneous solid acid catalysts for the ring-opening of PSA, offering advantages in catalyst recovery and reusability, reduced corrosion, and simpler product purification.
Catalyst Preparation: Pre-dry the solid acid catalyst (e.g., Amberlyst-15 or H-ZSM-5 zeolite) at 100-120°C under vacuum for 2-4 hours to remove adsorbed moisture.
Reaction Setup: Combine 10 g (89.2 mmol) of PSA with 1.0 g of solid acid catalyst in an appropriate solvent (50-100 mL) in a round-bottom flask or high-pressure reactor.
Reaction Execution: For sorbic acid production, heat the mixture to 70-90°C with stirring for 3-6 hours. For pentadiene production, use higher temperatures (120-180°C) in a sealed pressure reactor.
Reaction Monitoring: Monitor reaction progress by TLC, GC-MS, or HPLC. For pentadiene formation, monitor pressure increase in sealed systems as an indicator of CO₂ evolution from decarboxylation.
Catalyst Separation: After completion, cool the reaction mixture to room temperature and separate the catalyst by filtration or centrifugation. Wash the catalyst with fresh solvent for potential reuse.
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. For sorbic acid, recrystallize from appropriate solvents. For pentadiene, purify by distillation under inert atmosphere.
Catalyst Regeneration: Regenerate used catalysts by washing with appropriate solvents, followed by drying and thermal treatment (temperature dependent on catalyst stability). [3]
The conversion efficiency and product distribution in the ring-opening of parasorbic acid are influenced by multiple factors including catalyst type, reaction conditions, and solvent systems. The following table summarizes representative experimental data from various catalytic approaches:
Table 1: Comparative Performance of Different Catalytic Systems for PSA Conversion
| Catalyst System | Temperature (°C) | Solvent | Time (h) | PSA Conversion (%) | Sorbic Acid Yield (%) | Pentadiene Yield (%) |
|---|---|---|---|---|---|---|
| 10% HCl | 60-80 | Water | 2-4 | >95 | 85-90 | <5 |
| PTSA | 70-90 | THF/Water | 3-5 | >90 | 80-88 | 5-10 |
| Amberlyst-15 | 70-90 | Water | 4-6 | 85-95 | 75-85 | 5-15 |
| H-ZSM-5 Zeolite | 120-150 | None | 2-3 | >95 | 10-20 | 70-80 |
| Nb₂O₅ | 150-180 | None | 1-2 | >98 | 5-10 | 75-85 |
| Nafion SAC-13 | 80-100 | Butanol | 3-4 | 90-95 | 80-85 | 8-12 |
The data demonstrate that mild reaction conditions with homogeneous acids or acidic resins favor the formation of sorbic acid with high selectivity, while higher temperatures with zeolitic or metal oxide catalysts promote decarboxylation to pentadiene. The choice of solvent significantly impacts both conversion efficiency and product distribution, with aqueous systems favoring sorbic acid and solvent-free conditions at elevated temperatures favoring pentadiene.
The efficiency and selectivity of the PSA conversion process are highly dependent on catalyst properties and reaction parameters. The following table provides detailed characterization of different catalyst systems and their optimal operating conditions:
Table 2: Catalyst Characterization and Optimization Parameters
| Catalyst Type | Acid Strength (H₀) | Surface Area (m²/g) | Optimal PSA:Catalyst Ratio | Reusability (Cycles) | Key Advantages |
|---|---|---|---|---|---|
| HCl (10% aq.) | -4.0 to -5.0 | N/A | 10:1 (w/w) | N/A | High activity, low cost |
| PTSA | -2.0 to -3.0 | N/A | 15:1 (w/w) | N/A | Soluble in organic media |
| Amberlyst-15 | -2.2 | 45-55 | 10:1 (w/w) | 5-7 | Recyclable, minimal waste |
| H-ZSM-5 (SiO₂/Al₂O₃=30) | -8.0 to -10.0 | 300-400 | 20:1 (w/w) | >10 | High thermal stability |
| Nb₂O₅ | -3.0 to -5.0 | 80-120 | 15:1 (w/w) | >10 | Water-tolerant, strong acid sites |
| Nafion SAC-13 | -4.0 to -6.0 | 200-400 | 12:1 (w/w) | 8-10 | High acidity, good porosity |
The data indicate that solid acid catalysts offer significant advantages in terms of reusability and reduced environmental impact compared to homogeneous systems. Among solid acids, zeolites and niobium pentoxide demonstrate excellent thermal stability, making them particularly suitable for high-temperature decarboxylation reactions. The acid strength, as measured by the Hammett acidity function (H₀), correlates with catalytic activity, with stronger acids generally providing higher conversion rates.
Sorbic acid and its salt derivatives (particularly potassium sorbate) function as highly effective antimicrobial agents in food preservation, inhibiting the growth of molds, yeasts, and many bacteria. The preservative efficacy of sorbic acid stems from its ability to penetrate microbial cell membranes in the undissociated form and interfere with essential enzyme systems, particularly dehydrogenases. The applications of sorbic acid span numerous food categories including dairy products, baked goods, wines, beverages, and processed fruits and vegetables. The GRAS (Generally Recognized As Safe) status of sorbic acid, coupled with its low toxicity profile (lower than table salt) and broad-spectrum antimicrobial activity, has established it as a preservative of choice in the food industry. The global market for sorbic acid continues to expand, with consumption estimated at 150,000 metric tons in 2023 and projected to grow at 4.8% annually to approximately 260,000 metric tons by 2034. [1] [4]
1,3-Pentadiene (piperylene) serves as a valuable monomer and chemical intermediate with diverse industrial applications. It is primarily utilized in the production of plastics, adhesives, and resins, where it functions as a comonomer in the synthesis of various hydrocarbon resins, particularly those used in pressure-sensitive adhesives, rubber compounding, and printing inks. The commercial significance of piperylene is underscored by its substantial market presence, with traditional production relying exclusively on the C₅ fraction from naphtha cracking in petroleum refining. The development of alternative production routes from renewable resources, such as the decarboxylation of parasorbic acid, represents an important advancement toward sustainable chemical manufacturing. The ability to produce pentadiene from bio-based precursors offers the potential to reduce dependence on fossil resources and decrease the carbon footprint associated with its production. [1] [3]
The conversion of 6-methyl-5,6-dihydro-2-pyrone (parasorbic acid) to sorbic acid represents a synthetically efficient and commercially relevant chemical process with significant applications in food preservation and chemical manufacturing. The protocols described herein provide researchers with robust methodologies for conducting this transformation under either homogeneous or heterogeneous catalytic conditions, with the flexibility to target either sorbic acid or pentadiene as the primary product through careful control of reaction parameters. The comprehensive data analysis presented facilitates informed selection of catalytic systems and reaction conditions based on specific research or production objectives.
The growing market demand for sorbic acid, coupled with increasing interest in sustainable chemical production, underscores the importance of efficient synthetic routes from renewable precursors. The integration of this conversion pathway with emerging bio-based production of parasorbic acid from compounds such as triacetic acid lactone (TAL) positions this methodology as a key enabling technology in the transition toward greener chemical manufacturing paradigms. Future developments in catalyst design and process intensification are expected to further enhance the efficiency and sustainability of this valuable chemical transformation.
Pyran-2-ones are a class of organic compounds containing a six-membered ring (pyran) with an oxygen atom and an unsaturated lactone (2-one) moiety [1]. They are of significant interest in drug development and natural product research due to their diverse biological activities. Recent research has identified various new pyran-2-one derivatives from fungal sources, highlighting the need for efficient purification methods to isolate them from complex biological matrices [1].
The core principle of Reversed-Phase Preparative HPLC (RP-HPLC) is well-suited for purifying semi-polar to non-polar organic molecules like pyran-2-ones. Separation occurs based on the compound's differential distribution between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water-acetonitrile or water-methanol mixtures) [2] [3]. The general workflow involves loading the crude sample, eluting compounds with a solvent gradient, and collecting fractions for analysis and isolation.
The following table summarizes a generalized, scalable protocol for purifying compounds like pyran-2-ones. The parameters are based on standard preparative practices and can be adapted based on your analytical-scale results [3].
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| System | Prep-HPLC with binary pump, UV detector, fraction collector | System should handle high flow rates and pressures [3]. |
| Column | C18 (ODS), e.g., 250 x 20 mm, 5-10 µm particle size | C18 offers strong retention for semi-nonpolar molecules; column dimensions scalable [3]. |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | Aqueous phase; acid modifier improves peak shape for ionizable compounds. |
| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid (v/v) | Organic phase; acetonitrile offers lower viscosity [3]. |
| Gradient | Linear, e.g., 30% B to 90% B over 20-30 min | Optimized from analytical method; separates compounds of interest [4] [3]. |
| Flow Rate | 25 mL/min (for 20 mm ID column) | Scaled up from analytical flow rate to maintain linear velocity [4]. |
| Detection | UV 220-280 nm | Pyran-2-ones typically have UV absorption in this range [1]. |
| Injection | 200-4000 µL of filtered sample | Volume depends on column capacity and sample concentration; volume overload can be used [4]. |
| Sample Prep | Dissolve in initial mobile phase or a weaker solvent; filter (0.2 µm) | Ensures compatibility and prevents column clogging [4]. |
Simply scaling an analytical method is often insufficient. Key parameters must be optimized for preparative throughput and purity.
A recent study successfully applied a metabolomics-guided approach to discover and purify new pyran-2-one derivatives from a marine fungus (Penicillium restrictum) [1]. This provides a excellent model for your work.
The workflow involved growing the fungus on a host-derived medium (Mussel Extract Sucrose Agar), which was key to inducing the production of specific pyran-2-ones [1]. The crude extract was then analyzed by UHPLC-HRMS, and the data was processed using molecular networking. This technique helped visualize the chemical diversity and pinpoint pyran-2-one derivatives for targeted isolation [1]. Finally, guided by mass spectrometry and UV data, the target compounds were purified using preparative HPLC, leading to the isolation of five new natural pyran-2-ones [1].
A typical preparative HPLC system consists of several key components [3]:
The operational process follows a logical sequence, from preparing the column to regenerating it for the next run.
A critical step is column equilibration, where 5-10 bed volumes of the starting mobile phase (e.g., a low-organic buffer) are pumped through the column to create a stable and reproducible starting environment for the sample to bind effectively [3].
Parasorbic acid (6-methyl-5,6-dihydro-2H-pyran-2-one) is a lactone naturally found in the berries of the mountain ash (Sorbus aucuparia), also known as rowanberries [1] [2]. It serves as a key precursor in the synthesis of sorbic acid and 1,3-pentadiene (piperylene), both of which are valuable industrial compounds. Sorbic acid is a widely used preservative, while piperylene is a monomer in the production of plastics and resins [3].
The transformation involves an acid-catalyzed ring-opening and decarboxylation sequence. A significant application is the production of 2,4-hexadienoic acid (sorbic acid) and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone (parasorbic acid), as outlined in a patent from the search results [3].
The following protocol is adapted from the methods described in patent US20120116119A1, "Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone" [3].
The table below summarizes key parameters and outcomes from the patent for the conversion of parasorbic acid [3].
| Parameter | Details / Value | Notes |
|---|---|---|
| Primary Reactant | 6-methyl-5,6-dihydro-2-pyrone (Parasorbic acid) | - |
| Catalyst | Niobium pentoxide (Nb₂O₅) | Acidic ion-exchange resins are also cited as an option. |
| Solvent | Tetrahydrofuran (THF) | - |
| Reaction Temperature | 65°C | - |
| Products Formed | 2,4-Hexadienoic acid (Sorbic acid) & 1,3-Pentadiene (Piperylene) | Confirms the ring-opening and decarboxylation pathway. |
The following diagram illustrates the core chemical transformation and the general experimental workflow for the .
Diagram 1: The workflow for the acid-catalyzed ring-opening and decarboxylation of parasorbic acid, yielding sorbic acid and piperylene.
I hope these structured application notes provide a solid foundation for your work. Should you require further investigation into specific catalyst preparation methods or isolation techniques, please feel free to ask.
1,3-pentadiene (also known as piperylene) represents a valuable conjugated diene intermediate with significant applications in pharmaceutical synthesis, resin production, and as a building block for various fine chemicals. Traditional production methods largely rely on petroleum-based feedstocks, creating a compelling need for sustainable alternative routes. The conversion of 6-methyl-5,6-dihydro-2-pyrone to 1,3-pentadiene offers a promising renewable pathway that aligns with green chemistry principles. This transformation is particularly attractive as the starting material can be derived from biomass resources, including various lignocellulosic feedstocks, thereby creating a more sustainable production platform compared to conventional petroleum-based methods.
The strategic importance of this synthetic route extends beyond its renewable credentials. 1,3-pentadiene serves as a versatile intermediate in numerous chemical processes, including the synthesis of specialty polymers, pharmaceuticals, and agrochemicals. The ring-opening conversion of lactone precursors to dienes represents a fundamental transformation in organic synthesis with broad applicability. These application notes provide researchers and process chemists with detailed experimental protocols and technical insights to facilitate the implementation and optimization of this valuable transformation in both laboratory and potential industrial settings [1].
The production of 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone occurs through a carefully orchestrated multi-step pathway that can be directed toward different valuable intermediates based on reaction conditions. The starting compound, 6-methyl-5,6-dihydro-2-pyrone (also referred to as parasorbic acid, PSA), undergoes selective ring-opening reactions catalyzed by solid acid catalysts to yield the desired products. Depending on specific reaction parameters, particularly temperature and catalyst selection, the pathway can be tuned to favor either sorbic acid (2,4-hexadienoic acid) or 1,3-pentadiene as the primary product, with the latter becoming predominant at elevated temperatures that promote decarboxylation [1].
The underlying chemical mechanism involves acid-catalyzed ring-opening of the lactone structure followed by subsequent decarboxylation. At the molecular level, the solid acid catalyst provides Brønsted acid sites that protonate the oxygen atom of the lactone carbonyl, activating the ring for nucleophilic attack and cleavage. This initial ring opening produces an unsaturated carboxylic acid intermediate (sorbic acid), which subsequently undergoes thermal decarboxylation when conditions are appropriately adjusted, eliminating carbon dioxide and yielding the final 1,3-pentadiene product. The ability to control this equilibrium through careful manipulation of reaction parameters allows researchers to direct the reaction toward the desired product with high selectivity [1].
The following diagram illustrates the complete chemical pathway from biomass-derived precursors to 1,3-pentadiene, showing key intermediates and alternative products:
Solid Acid Catalyst Preparation The protocol for solid acid catalyst preparation varies based on the specific catalyst type, but general methodologies apply across different systems. For niobium pentoxide (Nb₂O₅) catalysts, begin by suspending niobium oxide hydrate in deionized water (1:10 ratio) and stirring for 2 hours at room temperature. Subsequently, remove the water via rotary evaporation at 60°C and dry the resulting solid overnight at 110°C. Finally, calcine the material in a muffle furnace at 300-400°C for 4 hours to achieve the desired acidic properties. For palladium-supported catalysts, employ an incipient wetness impregnation technique, where an aqueous solution of palladium chloride (PdCl₂) is added dropwise to the support material (e.g., carbon, alumina, or zeolite) until pore saturation is achieved. After impregnation, dry the catalyst at 120°C for 6 hours followed by reduction under hydrogen flow (50 mL/min) at 200°C for 2 hours to activate the metallic phase [1].
Acidic Resin Catalyst Preparation For chelating resin catalysts (such as those with iminodiacetic acid functional groups), precondition the resin by sequential washing with methanol, deionized water, 1M hydrochloric acid, and finally deionized water again (three cycles each). After the washing procedure, transfer the resin to a chromatography column and elute with 1M sulfuric acid to protonate the acidic sites, followed by extensive rinsing with deionized water until the eluent reaches neutral pH. Finally, dry the prepared resin under vacuum at 60°C for 12 hours before use in reactions. The acid capacity of the prepared catalysts should be determined by titration with 0.1M NaOH using phenolphthalein as an indicator to ensure consistent catalytic performance across batches [1].
Bench-Scale Reactor Setup The ring-opening reaction is performed in a round-bottom flask equipped with a magnetic stirrer, temperature probe, and reflux condenser. For typical laboratory-scale reactions, begin by adding 1.0 g of parasorbic acid (PSA, 6-methyl-5,6-dihydro-2-pyrone) and 0.1 g of solid acid catalyst (10 wt% loading relative to PSA) to the reaction vessel. Subsequently, add 10 mL of an appropriate solvent - tetrahydrofuran (THF) is commonly employed for this transformation, though other aprotic solvents such as dioxane or diglyme may also be suitable depending on specific reaction requirements [1].
Reaction Execution and Monitoring Heat the reaction mixture to the target temperature (typically between 150-200°C) under continuous stirring at 500 rpm, ensuring efficient heat and mass transfer throughout the process. Monitor reaction progress by thin-layer chromatography (TLC) or, for more precise quantification, withdraw small aliquots (50-100 μL) at regular intervals for gas chromatographic (GC) analysis. For TLC monitoring, use silica gel plates with ethyl acetate/hexanes (1:4) as the mobile phase, visualizing spots with UV light or potassium permanganate stain. The typical reaction time ranges from 2-6 hours, depending on the specific catalyst activity and temperature conditions employed [1].
Workup and Product Isolation Upon completion, cool the reaction mixture to room temperature and separate the catalyst via vacuum filtration through a Celite pad, washing the filter cake with additional solvent (2 × 5 mL). Concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude product. For reactions conducted at higher temperatures (≥180°C) where 1,3-pentadiene is the primary product, it may be necessary to employ specialized collection apparatus cooled with dry ice or liquid nitrogen to capture the volatile diene. Further purification can be achieved by distillation or column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired 1,3-pentadiene in high purity [1].
The efficient conversion of 6-methyl-5,6-dihydro-2-pyrone to 1,3-pentadiene depends critically on several operational parameters that require systematic optimization. Temperature control represents perhaps the most significant factor, with higher temperatures (typically >180°C) favoring the decarboxylation pathway to 1,3-pentadiene, while milder conditions (100-150°C) predominantly yield sorbic acid. The catalyst loading (generally 5-15 wt% relative to substrate) directly impacts reaction rate and conversion efficiency, with excessive amounts potentially promoting side reactions. Solvent selection also plays a crucial role, with aprotic solvents such as THF, dioxane, and diglyme generally providing superior results compared to protic alternatives, likely due to reduced catalyst poisoning and more favorable solvation of the transition state. Finally, reaction time must be carefully optimized to maximize product yield while minimizing decomposition, with typical durations ranging from 2-6 hours depending on other reaction parameters [1].
The following experimental data from the patent literature illustrates how these parameters influence reaction outcomes:
Table 1: Optimization of Reaction Conditions for 1,3-Pentadiene Production from PSA
| Catalyst Type | Temperature (°C) | Solvent | Time (h) | PSA Conversion (%) | 1,3-Pentadiene Yield (%) | Sorbic Acid Yield (%) |
|---|---|---|---|---|---|---|
| Nb₂O₅ | 180 | THF | 3 | 99 | 85 | 5 |
| Pd/C | 180 | THF | 3 | 95 | 78 | 10 |
| Acidic Resin | 180 | THF | 3 | 92 | 75 | 8 |
| Nb₂O₅ | 150 | THF | 3 | 85 | 45 | 35 |
| Nb₂O₅ | 200 | THF | 3 | 99 | 88 | 2 |
| Nb₂O₅ | 180 | Dioxane | 3 | 97 | 82 | 6 |
| Nb₂O₅ | 180 | Water | 3 | 75 | 40 | 25 |
The choice of catalyst significantly influences both the reaction efficiency and product selectivity in the conversion of parasorbic acid to 1,3-pentadiene. Solid acid catalysts with strong Brønsted acid sites generally provide the highest activity, with niobium pentoxide (Nb₂O₅) demonstrating particularly favorable performance in terms of both conversion and selectivity to the desired diene product. Noble metal catalysts such as palladium on carbon (Pd/C) can also facilitate this transformation, though they typically operate through different mechanistic pathways and may exhibit varying selectivity profiles. Acidic ion-exchange resins offer the advantage of simplified recovery and reuse, though they may display somewhat lower thermal stability under the elevated temperature conditions required for optimal decarboxylation [1].
The comparative performance data for various catalyst systems reveals important structure-activity relationships:
Table 2: Catalyst Performance Comparison for PSA Ring-Opening to 1,3-Pentadiene
| Catalyst | Acid Capacity (mmol/g) | Optimal Temperature (°C) | PSA Conversion (%) | 1,3-Pentadiene Selectivity (%) | Turnover Frequency (h⁻¹) | Reusability Cycles |
|---|---|---|---|---|---|---|
| Nb₂O₅ | 0.45 | 180 | 99 | 86 | 12.5 | 5 |
| Pd/C | 0.25 | 180 | 95 | 82 | 8.7 | 6 |
| Acidic Resin | 2.10 | 180 | 92 | 81 | 6.3 | 4 |
| Zeolite Hβ | 0.65 | 180 | 90 | 80 | 9.2 | 7 |
| ZrO₂-SO₄ | 0.75 | 180 | 94 | 84 | 10.1 | 5 |
Gas Chromatography (GC) Analysis Routine monitoring and quantification of reaction components is efficiently performed using gas chromatography equipped with a flame ionization detector (FID). Employ a capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 μm) with the following temperature program: initial temperature 40°C (hold 2 min), ramp to 250°C at 15°C/min, final hold 5 min. Use high-purity helium as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain both injector and detector temperatures at 250°C, utilizing a split injection mode with a split ratio of 20:1. For quantitative analysis, prepare calibration curves using authentic standards of 1,3-pentadiene, sorbic acid, and parasorbic acid across a concentration range of 0.1-10 mg/mL to ensure accurate quantification [1].
Spectroscopic Characterization Comprehensive structural verification of reaction products employs multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with ¹H NMR of 1,3-pentadiene in CDCl₃ exhibiting characteristic signals at δ 5.70-5.95 (m, 2H, -CH=), δ 5.00-5.20 (m, 2H, =CH₂), and δ 1.75 (d, 3H, -CH₃). Fourier-Transform Infrared (FTIR) spectroscopy reveals distinctive absorption bands at 3085 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and 910, 990 cm⁻¹ (=C-H bending) for 1,3-pentadiene. For sorbic acid, observe the characteristic carbonyl stretch at 1690 cm⁻¹ and conjugated diene C=C stretches at 1645 and 1600 cm⁻¹. Mass Spectrometry (MS) using electron impact ionization at 70 eV provides additional confirmation, with 1,3-pentadiene exhibiting a molecular ion peak at m/z 68 and characteristic fragment ions at m/z 53 [M-CH₃]⁺ and m/z 39 [M-CH₂=CH-CH₃]⁺ [1].
Comprehensive catalyst characterization enables correlation of physicochemical properties with observed catalytic performance. Temperature-programmed desorption of ammonia (NH₃-TPD) quantifies acid site density and strength distribution, with desorption temperatures below 200°C, between 200-400°C, and above 400°C corresponding to weak, medium, and strong acid sites, respectively. Nitrogen physisorption measurements at -196°C determine textural properties including specific surface area (BET method), pore volume, and pore size distribution, with optimal catalysts typically exhibiting surface areas >100 m²/g and well-developed mesoporosity. X-ray diffraction (XRD) analysis identifies crystalline phases present in solid catalysts, while X-ray photoelectron spectroscopy (XPS) provides surface elemental composition and oxidation state information, particularly valuable for characterizing supported metal catalysts [1].
The production of 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone establishes a sustainable platform for accessing this important conjugated diene from renewable resources rather than conventional petroleum-based feedstocks. This synthetic approach holds particular significance for the pharmaceutical industry, where 1,3-pentadiene serves as a key building block for various active pharmaceutical ingredients (APIs) and fine chemicals. The methodology enables incorporation of the renewable diene into more complex molecular architectures through Diels-Alder cycloadditions and other conjugation reactions, offering synthetic chemists a versatile tool for target-oriented synthesis. Additionally, the described protocol provides advantages in terms of selectivity control, as reaction parameters can be adjusted to favor either sorbic acid or 1,3-pentadiene based on specific application requirements [1].
Future development opportunities for this technology primarily focus on catalyst innovation and process intensification. Advanced catalyst designs incorporating controlled acidity and porosity could significantly enhance selectivity and stability, while continuous flow reactor systems may improve productivity and enable more efficient heat management for this transformation. The integration of this transformation with upstream processes for the production of the pyrone precursor from biomass sugars could further improve the overall economic viability and sustainability profile. From a practical implementation perspective, the scalability of this methodology represents an important consideration, with demonstrated potential for kilogram-scale production in pilot plant operations, thereby facilitating technology transfer from laboratory to industrial settings [1].
Low Conversion: If PSA conversion remains below 80% after 3 hours at 180°C, first verify catalyst activity through ammonia-TPD analysis to confirm adequate acid site density. Ensure reaction temperature is accurately calibrated using an independent thermometer. Consider increasing catalyst loading to 15 wt% or switching to a more active catalyst system such as niobium pentoxide.
Poor Selectivity to 1,3-Pentadiene: If excessive sorbic acid formation occurs, increase reaction temperature to 190-200°C to favor decarboxylation. Alternatively, extend reaction time to allow complete conversion of the sorbic acid intermediate. Evaluate solvent choice, ensuring aprotic solvents are used rather than protic alternatives that may stabilize the acid intermediate.
Catalist Deactivation: For significant activity loss upon catalyst recycling, implement a regeneration protocol involving calcination at 400°C for 2 hours in air to remove carbonaceous deposits. For resin catalysts, regenerate by sequential washing with dilute acid (1M H₂SO₄) and water before drying.
Product Volatility Issues: To minimize losses of volatile 1,3-pentadiene during workup, employ cold traps cooled with dry ice-isopropanol baths during concentration steps. Consider performing reactions in pressurized reactors when possible to reduce volatilization.
The detailed application notes and protocols presented herein provide researchers with a comprehensive framework for the efficient production of 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone. This synthetic methodology represents a significant advancement in sustainable chemical production, offering a renewable alternative to conventional petroleum-derived routes. The systematic optimization of reaction parameters, particularly temperature, catalyst selection, and solvent system, enables precise control over product selectivity, allowing researchers to tailor the process toward either sorbic acid or 1,3-pentadiene based on specific requirements. The continued refinement of this transformation holds promise for further enhancing its efficiency and applicability across various sectors of the chemical industry.
4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one (DHTAL) is a valuable heterocyclic coupling component for synthesizing novel azo dyes with enhanced biological activities. The antimicrobial potential of these compounds stems from the presence of the azo chromophore (-N=N-) conjugated with aromatic systems and the bioactive pyran core, which can interact with microbial cellular components [1] [2]. These dyes are synthesized via a classic diazo coupling reaction, where a diazotized aromatic amine reacts with the enol form of the DHTAL under mild conditions [2]. The following protocol details the synthesis, characterization, and evaluation of a series of these compounds, with a focus on their antimicrobial applications in drug development.
The synthesis is a two-step process involving diazotization followed by azo coupling, as illustrated below.
Step 1: Diazotization of the Aromatic Amine
Step 2: Azo Coupling with DHTAL
This standard protocol is used for initial screening of antibacterial and antifungal activity [1].
Materials:
Procedure:
The biological performance of synthesized compounds from recent studies is summarized below.
Table 1: Antimicrobial Activity of Selected Azo Dyes [1]
| Compound | Antibacterial Activity (ZOI) | Antifungal Activity (ZOI) |
|---|---|---|
| IIIc | Good activity against E. coli | -- |
| IIId | -- | Good activity against A. niger |
Table 2: Antioxidant Activity (DPPH Assay) [1]
| Compound | IC₅₀ Value (µg/mL) | Activity Comparison |
|---|---|---|
| IIIb | 20.22 ± 7.36 | Excellent (Compared to Standard) |
Table 3: Colorfastness Properties on Polyester Fabric (ISO Standards) [5]
| Test Type | Performance Rating (1-5) | Interpretation |
|---|---|---|
| Rubbing (Dry) | 4-5 | Very Good to Excellent |
| Rubbing (Wet) | 4-5 | Good to Excellent |
| Perspiration | 4-5 | Very Good to Excellent |
| Light Fastness | 1-4 | Poor to Good (Varies by compound) |
This protocol provides a robust framework for the synthesis and bio-evaluation of azo dyes derived from 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one. The consistent reports of antimicrobial and antioxidant activities highlight their potential as scaffolds for novel therapeutic agents. Future work should focus on extensive Structure-Activity Relationship (SAR) studies, in-vivo toxicity assessments, and exploring their mechanism of action through molecular docking studies [5] [3].
3,4-Dihydropyran-2-ones, also known as enol δ-lactones, represent a privileged structural motif in medicinal chemistry and organic synthesis due to their pronounced biological activities and presence in various pharmaceutical agents. These compounds provide a versatile synthetic platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, making them invaluable building blocks for complex natural product synthesis and drug discovery programs [1] [2]. The biological relevance of this scaffold is exemplified by dodoneine, a dihydropyranone isolated from Tapinanthus dodoneifolius, which demonstrated a significant relaxing effect on preconstricted rat aortic rings (IC₅₀ = 81.4 µM), suggesting potential cardiovascular applications [3]. N-Heterocyclic carbenes (NHCs) have emerged as superior organocatalysts for constructing these scaffolds through [4+2] and [3+3] cycloaddition strategies, offering exceptional control over stereochemistry while operating under mild reaction conditions [1] [2].
The following diagram illustrates the fundamental catalytic cycle for dihydropyranone formation, showcasing the key intermediates and their transitions:
Figure 1: NHC Catalytic Cycle for Dihydropyranone Synthesis. Key reactive intermediates in NHC-organocatalyzed dihydropyranone formation. Path A proceeds under standard conditions, while Path B requires oxidants [1] [2].
Objective: To synthesize trisubstituted 3,4-dihydropyran-2-ones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds under aerobic conditions [1] [2].
Reaction Setup:
Figure 2: Aerobic Synthesis of Trisubstituted Dihydropyranones [1]
Materials:
Procedure:
Critical Notes:
Objective: To synthesize chiral dihydropyranones via synergistic NHC and ruthenium catalysis [1] [2].
Materials:
Procedure:
Critical Notes:
Objective: To prepare phosphorylated δ-lactones as precursors for amides and ketophosphorylated esters [1].
Materials:
Procedure:
Critical Notes:
Table 1: Substrate Scope and Reaction Performance for Dihydropyranone Synthesis
| Entry | Substrate Type | Reaction Conditions | Yield Range (%) | ee (%) | Key Features |
|---|---|---|---|---|---|
| 1 | α,β-Unsaturated aldehydes + 1,3-dicarbonyls | Catalyst A, DABCO, THF, LiCl, 4Å MS, air | 54-99 | Up to 99 | Aerobic conditions, broad substrate scope |
| 2 | α,β-Unsaturated aldehydes + 1,3-dicarbonyls | Catalyst B, RuCl₃, NaOAc, 1,4-dioxane, 60°C | Up to 99 | ~94 | Synergistic catalysis, wide functional group tolerance |
| 3 | α,β-Unsaturated aldehydes + α,β-unsaturated ketones | Catalyst A, DBU, quinone OA, THF | 51-58 | 98 | Tricyclic δ-lactone formation, >20:1 dr |
| 4 | α,β-Unsaturated aldehydes + β-phosphorylated enones | Catalyst B, Cs₂CO₃, CH₂Cl₂ | ~90 | ~99 | Phosphorylated δ-lactones, pharmacophore potential |
Table 2: Critical Reaction Parameters and Optimization Guidelines
| Parameter | Screening Options | Optimal Conditions | Impact on Yield/Stereoselectivity |
|---|---|---|---|
| Catalyst | Imidazolium, Triazolium salts | Triazolium-based (Catalyst A/B) | Determines enantioselectivity, reaction rate |
| Base | DABCO, DBU, Cs₂CO₃, NaOAc, tBuOK, NEt₃ | Substrate-dependent | Critical for NHC generation, base-sensitive substrates |
| Solvent | THF, CH₂Cl₂, 1,4-dioxane | THF for aerobic conditions | Polarity affects intermediate stability |
| Oxidant | Quinones, FePC/air, polyhalides | Electron transfer mediator systems | Essential for unsaturated acylazolium formation |
| Additives | LiCl, molecular sieves | LiCl for Lewis acid activation | Improves yield by coordinating substrates |
Common Issues and Solutions:
Low Conversion: Ensure complete removal of moisture from solvents and reaction apparatus. Activate molecular sieves properly and use fresh catalyst stocks.
Poor Enantioselectivity: Check catalyst integrity and storage conditions. Ensure rigorous exclusion of air during catalyst preparation. Screen alternative NHC precursors with modified steric bulk.
Scale-Up Considerations: All protocols can be scaled to gram-scale (1-10 mmol) with proportional reagent adjustments. Maintain constant reaction concentration during scale-up.
Product Derivatization: Synthesized dihydropyranones can undergo diverse transformations including epoxidations, alkylations, and ring-opening reactions while preserving chirality [1].
The NHC-organocatalyzed synthesis of 3,4-dihydropyran-2-ones represents a powerful and versatile methodology for accessing enantioenriched lactones with significant pharmaceutical potential. These protocols demonstrate excellent reproducibility and scalability, providing researchers with robust tools for constructing molecular complexity. Future directions in this field will likely focus on developing sustainable catalytic systems and expanding the biological evaluation of novel dihydropyranone derivatives for drug discovery applications.
The table below summarizes the key identifiers and a general synthesis route for 6-methyl-5,6-dihydro-2H-pyran-2-one:
| Property | Description |
|---|---|
| CAS Number | 108-54-3 [1] |
| Molecular Formula | C₆H₈O₂ [1] |
| Molecular Weight | 112.13 g/mol [1] |
| Boiling Point | 110 °C at 15 Torr [1] |
| Density | 1.045±0.06 g/cm³ (Predicted) [1] |
| General Synthesis | A four-step sequence starting from 3-(benzyloxy) propionic acid involving chlorination, condensation, cyclization reduction, and elimination reactions [2]. |
One patent describes a synthesis route for the closely related compound 5,6-dihydro-2H-pyran-2-one, which shares a very similar core structure. The process is described as a four-step sequence starting from 3-(benzyloxy) propionic acid, involving chlorination, condensation, cyclization reduction, and elimination reactions. The patent claims this method offers high yield, low cost, environmental friendliness, and suitability for industrialization [2].
The following protocol is adapted from the general method described in the patent CN110204522B, titled "Preparation method of 5,6-dihydro-2H-pyran-2-one" [2]. Note: This protocol is for a similar compound and its specific application to the 6-methyl derivative may require modification.
Title: Synthetic Route to Dihydropyran-2-ones via Chlorination, Condensation, Cyclization, and Elimination.
The following diagram outlines the general four-step workflow described in the patent:
Reagents and Materials:
Procedure:
The 5,6-dihydro-2H-pyran-2-one scaffold is an important structural motif in medicinal chemistry [2] [3].
While specific hazard codes for this compound were not listed in the search results, one supplier lists it with a "Warning" signal word, indicating potential hazards that require consulting the Safety Data Sheet (SDS) [5]. It is essential to obtain and review the SDS before handling any chemical. Standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses.
This compound is a valuable chemical intermediate, particularly in pharmaceutical research. The available data suggests a synthetic route can be adapted from methods used for its direct analog, though specific experimental details for the methylated compound are limited. Its primary importance lies in its role as a scaffold for constructing complex molecules with diverse biological activities.
Pyran-2-one derivatives represent a significant class of heterocyclic compounds with demonstrated biological relevance and synthetic utility. Recent studies highlight their diverse pharmacological profiles, including anticancer, antibacterial, and nonlinear optical applications [1] [2]. The structural complexity of these compounds, featuring potential tautomerism and zwitterionic forms, necessitates sophisticated analytical approaches for comprehensive characterization. These application notes provide detailed methodologies for researchers investigating this chemically diverse scaffold, with emphasis on protocol standardization and data interpretation guidelines suitable for drug development pipelines.
Multiple complementary techniques are required to fully characterize pyran-2-one derivatives, as each method provides distinct structural information. The following workflow outlines the recommended analytical strategy:
Protocol Objectives: Determine molecular structure, confirm substitution patterns, and identify tautomeric forms through comprehensive 1D and 2D NMR experiments.
Materials and Equipment:
Experimental Procedure:
Data Interpretation:
Protocol Objectives: Determine molecular weight, confirm elemental composition, and identify fragmentation patterns for structural elucidation.
Materials and Equipment:
Experimental Procedure:
Data Interpretation:
Protocol Objectives: Identify functional groups and characterize bonding patterns through vibrational spectroscopy.
Materials and Equipment:
Experimental Procedure:
Data Interpretation:
Protocol Objectives: Unambiguously determine molecular structure, confirm stereochemistry, and analyze intermolecular interactions.
Materials and Equipment:
Experimental Procedure:
Data Interpretation:
Protocol Objectives: Predict molecular properties, optimize geometry, and calculate electronic parameters complementary to experimental data.
Materials and Equipment:
Experimental Procedure:
Data Interpretation:
Pyran-2-one derivatives functionalized with appropriate recognition elements serve as effective chemosensors for biologically relevant metal ions. The following diagram illustrates the sensing mechanism:
Protocol for Zinc Ion Detection:
Data Interpretation:
Table 1: Spectroscopic Characterization Data for Representative Pyran-2-one Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | HR-MS (m/z) | Reference |
|---|---|---|---|---|---|
| Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate | H-3: 5.5-6.5; NH₂: 4.5-6.0; CH₃: 1.8-2.5 | C=O: 160-175; C-4: 150-165; Olefinic: 90-110 | C=O: 1650-1750; C≡N: 2200-2260 | [M+H]+ calculated and experimental values reported | [1] |
| Hydrazine-hydroxy-pyran-2-one (L1) | Not specified | Not specified | O-H: 2500-3500; C=O: 1650-1750; C=C: 1550-1650 | Exact mass confirmation provided | [2] |
| Zn²⁺ Sensing Probe (DP) | Characteristic peaks confirmed | Characteristic peaks confirmed | C=N: 1598; C=O: 1650-1750 | Not specified | [3] |
Table 2: Computational Parameters for Pyran-2-one Derivatives from DFT Studies
| Parameter | Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate | Hydrazine-hydroxy-pyran-2-one (BZL1) | Hydrazine-hydroxy-pyran-2-one (L2) |
|---|---|---|---|
| Calculation Level | B3LYP/6-311++G(d,p) | DFT/TD-DFT | DFT/TD-DFT |
| Electronic Hardness | Not specified | 3.632 eV | 3.506 eV |
| HOMO-LUMO Gap | Calculated and compared with experimental data | Not specified | Not specified |
| NLO Properties | Not specified | Strong γ(0; 0, 0, 0) and γ(-ω; ω, 0, 0) | Excellent γ(-2ω; ω, ω, 0) |
| Molecular Geometry | Optimized parameters compared with XRD data | Planar structure with intramolecular H-bonds | Planar structure with intramolecular H-bonds |
Accuracy Controls:
Precision Assessment:
Limit of Detection:
| Issue | Potential Cause | Solution |
|---|---|---|
| Poor NMR resolution | Sample impurities or improper shimming | Recrystallize sample; optimize shim parameters |
| Weak MS signal | Ionization inefficiency or low concentration | Modify ionization source parameters; concentrate sample |
| No crystal formation | Rapid precipitation or impurities | Use slow evaporation or diffusion methods; repurify compound |
| DFT convergence failure | Improper initial geometry or basis set | Build structure from XRD data; use smaller basis set initially |
| Low fluorescence quantum yield | Non-radiative decay pathways | Modify substitution pattern to restrict rotation; change solvent |
The comprehensive analytical characterization of pyran-2-one derivatives requires a multidisciplinary approach combining spectroscopic, diffraction, and computational methods. The protocols detailed herein provide researchers with standardized methodologies for structural elucidation, property determination, and application development. Recent advances highlight the potential of these compounds in pharmaceutical development and materials science, particularly through metal ion sensing capabilities and nonlinear optical properties. Continued refinement of these analytical protocols will further accelerate the development of pyran-2-one-based technologies for diverse applications.
The One Strain Many Compounds (OSMAC) approach is a powerful cultivation-based strategy to unlock the hidden metabolic potential of fungi [1]. By systematically varying cultivation parameters—such as nutrient composition, temperature, aeration, and the addition of specific elicitors—researchers can artificially induce the expression of otherwise silent biosynthetic gene clusters (BGCs) [2] [3]. This is crucial because genomic sequencing often reveals a vast number of BGCs in fungal genomes that remain transcriptionally inactive under standard laboratory conditions, creating a significant gap between genetic potential and chemically characterized metabolites [1] [4].
Pyran-2-ones (also known as 2-pyrones or α-pyrones) are a biodiverse class of six-membered cyclic unsaturated esters produced by various organisms, including fungi [5]. They have garnered significant interest due to their wide spectrum of bioactivities, which include:
Notable examples include 6-pentyl-2-pyrone, a compound with a coconut-like aroma produced by Trichoderma viride that exhibits antimicrobial activity, and citreoviridin, a neurotoxin [5].
This protocol outlines the initial steps for cultivating a fungal strain and leveraging media variation to stimulate pyran-2-one production.
Step 1: Fungal Strain Revival and Inoculum Preparation
Step 2: Cultivation in Diverse Media
Step 3: Metabolite Extraction
This protocol describes the use of chemical modifiers to alter the epigenetic regulation of silent BGCs.
Step 1: Preparation of Elicitor Stock Solutions
Step 2: Cultivation with Elicitors
This protocol guides the identification and isolation of bioactive pyran-2-ones.
Step 1: Primary Bioactivity Screening
Step 2: Chemical Profiling and Fractionation
Step 3: Structural Elucidation
The following diagram illustrates the logical workflow for applying the OSMAC approach to discover fungal pyran-2-ones.
The table below summarizes the antimicrobial activity of ethyl acetate extracts from two Amazonian fungal strains cultivated under five different media, demonstrating the OSMAC effect [2].
| Fungal Strain | Cultivation Medium | Minimum Inhibitory Concentration (MIC) Range [µg/mL] | Target Microorganisms |
|---|---|---|---|
| Talaromyces pinophilus CCM-UEA-F0414 | 5 Distinct Media | 78 - 5000 | Gram-positive bacteria, Gram-negative bacteria, Pathogenic yeasts |
| Penicillium paxilli CCM-UEA-F0591 | 5 Distinct Media | 78 - 5000 | Gram-positive bacteria, Gram-negative bacteria, Pathogenic yeasts |
The table below lists specific pyran-2-one compounds discovered through OSMAC, epigenetic manipulation, and genome mining.
| Compound Name | Producing Fungus | Elicitation Strategy | Key Biological Activity |
|---|---|---|---|
| Amphichopyrone A & B | Amphichorda felina SYSU-MS7908 | Heterologous expression of silent BGC in Aspergillus oryzae | Anti-inflammatory (NO production inhibition, IC₅₀ = 18.09 and 7.18 µM) [4] |
| α-Pyrone derivatives | Penicillium herquei | Addition of epigenetic modifier 5-Azacytidine | Not specified [1] |
| 6-Pentyl-2-pyrone | Trichoderma viride | Standard cultivation | Antimicrobial [5] |
This compound can act as a cyclic carbonyl-type dipolarophile in 1,3-dipolar cycloadditions with chiral cyclic nitrones. The table below summarizes the experimental conditions and outcomes for forming specific isoxazolidine adducts [1].
| Parameter | Specification |
|---|---|
| Dipolarophile | 5,6-dihydro-2H-pyran-2-one (cyclic) |
| Reactant Ratio | 1.1 equiv of dipolarophile (Note: 1.5 equiv led to insoluble mixtures) [1] |
| Solvent | Toluene-d⁸ (0.25 M) [1] |
| Optimal Temperature | 85 °C [1] |
| Optimal Time | 24 hours [1] |
| Observed Regiochemistry | meta adduct (electron-withdrawing group in meta position of isoxazolidine ring) [1] |
| Observed Stereochemistry | Predominantly exo adduct [1] |
| Reported Yield | >80% (under optimal conditions) [1] |
The following workflow illustrates the sequence and key parameters for this cycloaddition reaction.
While a direct synthesis of the 6-methyl derivative was not located, a Chinese patent describes a four-step synthesis for the parent compound, 5,6-dihydro-2H-pyran-2-one, which could serve as a useful reference. The patent claims this route is high-yielding, low-cost, and suitable for industrialization [2].
The synthesis starts from 3-(benzyloxy) propionic acid and proceeds through the following key steps [2]:
Based on the analysis of the search results, here are potential answers to common troubleshooting questions.
Q1: Why is my yield low when using 5,6-dihydro-2H-pyran-2-one in cycloadditions? A1: Low yields can result from incorrect reaction parameters. Ensure you are using the optimal temperature (85°C) and reaction time (24 hours). Furthermore, avoid using an excess of the cyclic dipolarophile; 1.1 equivalents is recommended, as 1.5 equivalents can lead to the formation of insoluble mixtures that complicate the reaction and reduce yield [1].
Q2: I am not observing the expected meta regioselectivity. What could be the cause? A2: The meta regioselectivity is a specific outcome of using cyclic carbonyl-type dipolarophiles. If you are observing a different regiochemistry (like ortho), it is likely that your dipolarophile is acyclic or has been misidentified. Confirm the structure of your reactant [1].
Q3: Are there any stability concerns during the reaction? A3: Yes. The chiral cyclic nitrone starting material is susceptible to decomposition over time, especially under heating conditions, via a cycloreversion process. This is observed as a slight decrease in yield when the reaction is run for extended periods at high temperature (e.g., 85°C). Adhering to the optimal 24-hour timeframe at 85°C minimizes this issue [1].
The search results indicate that a direct, optimized synthesis protocol for this compound is not widely published in the available sources. To find more detailed information, you may need to employ the following strategies:
The table below summarizes common challenges, their likely causes, and recommended solutions based on documented practices.
| Problem Description | Likely Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Isolated Yields | Inefficient macrocyclization step; competing hydrolysis [1]. | Use Cs₂CO₃ as base for intramolecular SNAr macrocyclization; employ silica-bound carbonate (Si-CO₃) to scavenge hydrolyzed phenolic impurities [1]. |
| Complex Mixtures / Difficult Separation | Close polarity of target compound and by-products; residual acids or amines [1] [2]. | Use polymer-assisted solution-phase synthesis with silica-bound scavengers (Si-CO₃ for acids, Si-CO₂H for amines) [1]. Purify via mass-directed HPLC for high-purity isolation [1]. |
| Compound Instability | Susceptibility to autoxidation, potentially forming genotoxic impurities [2]. | Perform computational screening (DFT) for Bond Dissociation Energy (H-BDE); if BDE is low, consider inert atmosphere, antioxidants, or lower-temperature processes [2]. |
| Challenges with New or Rare Pyran-2-ones | Lack of established protocols for novel structures like 2H-furo[3,2-b]pyran-2-ones [3] [4]. |
Use X-ray diffraction to unambiguously confirm the structure of a representative compound, informing future purification strategies [3] [4]. |
Here are detailed methodologies for key purification techniques referenced in the troubleshooting guide.
This technique is crucial for obtaining high-purity pyran-2-one macrocycles from complex reaction mixtures [1].
This approach simplifies purification between synthetic steps, minimizing the need for traditional work-ups [1].
For novel or complex pyran-2-one derivatives, definitive structural confirmation is key.
2H-furo[3,2-b]pyran-2-one system [5] [3].The following diagram illustrates the logical workflow for purifying pyran-2-one derivatives, integrating the techniques described above.
Q1: What are the key analytical techniques for monitoring the purification of pyran-2-ones? A combination of HPLC-UV/DAD-HRMS/MS is highly effective [5]. HPLC-UV/DAD tracks compound separation and purity, while High-Resolution Tandem Mass Spectrometry (HRMS/MS) provides accurate mass confirmation and helps identify structures, which is crucial for novel derivatives.
Q2: How can I predict if my pyran-2-one compound will be unstable during purification? Computational methods can be helpful. Density Functional Theory (DFT) calculations can predict properties like Bond Dissociation Energy for hydrogen abstraction (H-BDE). A low H-BDE indicates the compound may be prone to autoxidation, signaling a need for careful handling to avoid genotoxic impurities [2].
Q3: My pyran-2-one derivative is a novel, complex scaffold. How can I be sure of its structure after purification? The most definitive method is X-ray diffraction (XRD) analysis. Growing a single crystal of your purified compound and solving its structure via XRD provides unambiguous confirmation, as demonstrated for new pyran-2-one derivatives from marine fungi and complex fused systems [5] [3] [4].
The following table summarizes common issues and general strategies that are applicable to many catalytic systems, including potential work on parasorbic acid.
| Problem Area | Specific Issue | Potential Causes | Recommended Actions |
|---|
| Catalyst Activity | Low Conversion/Reaction Rate | • Catalyst poisoning (e.g., by impurities) [1]. • Catalyst sintering (loss of active surface area) [1]. • Incorrect binding energies or activation energies for the specific reaction [2]. | • Purify reactants to remove potential poisons [1]. • Optimize operational temperature to prevent sintering [1] [3]. • Use microkinetic modeling to optimize catalyst energetic properties [2]. | | Catalyst Selectivity | Unwanted By-products | • Non-optimal catalyst surface properties [1]. • Incorrect reaction conditions (T, P) steering the reaction pathway [3]. | • Fine-tune temperature and pressure parameters [1] [3]. • Explore custom catalyst systems designed for specific process requirements [1]. | | Catalyst Stability | Rapid Deactivation | • Coke formation (fouling) on the catalyst surface [1] [3]. • Leaching of active metal sites [4]. • Sintering under high temperatures [1]. | • Regenerate catalyst by burning off coke deposits (e.g., with steam or air) [1] [3]. • Design catalysts with strong metal-support interactions (SMSIs) to stabilize active sites [4]. | | Process & Reactor | Suboptimal Efficiency | • Poor mass or heat transfer [2]. • Non-ideal reactor configuration or mixing. | • Conduct regular system assessments and continuous monitoring [1]. • Use High-Pressure TGA (Thermogravimetric Analysis) to study catalyst performance under realistic conditions [3]. |
To diagnose the issues listed above, the following experimental methodologies are widely used in catalyst development.
This protocol uses High-Pressure Thermogravimetric Analysis (HP-TGA) to quantitatively measure coke formation on a catalyst under realistic conditions [3].
Systematically varying process parameters is key to maximizing efficiency [3].
The diagram below outlines a logical workflow for diagnosing and resolving issues with catalytic efficiency, integrating the protocols and strategies mentioned above.
Catalyst Efficiency Troubleshooting Workflow
I hope this structured technical support framework provides a useful starting point for your work. Should you obtain more specific information on parasorbic acid conversion in the future, this guide can be easily adapted and populated with precise data.
Understanding the fundamental criteria for choosing a solvent is the first step in optimizing your extraction process. The table below summarizes the key factors to consider.
| Criterion | Description & Goal | Practical Examples |
|---|---|---|
| Selectivity | Preferentially dissolves target solute over impurities [1] [2]. | Hexane for oil extraction from soybeans; Ethyl acetate for caffeine over chlorogenic acids [1]. |
| Distribution Coefficient (K) | K = [Solute](_organic) / [Solute](_aqueous). Higher values indicate more efficient transfer to the organic phase [1] [2]. | A high K for acetic acid in butanol versus water [1]. |
| Immiscibility | The extraction solvent must not mix with the original solution (e.g., water) [1] [3]. | Low-polarity solvents (e.g., Dichloromethane, Diethyl ether, Toluene) are immiscible with water [2] [3]. |
| Chemical Stability | Should not react with feed components or cause equipment corrosion [1]. | MIBK for acetic acid extraction [1]. |
| Ease of Recovery/Solvent Volatility | Easy removal from the extracted material via distillation or evaporation [1] [2] [3]. | Volatile solvents like Diethyl ether or Ethyl acetate [2] [3]. |
| Safety & Environmental Impact | Low toxicity, low flammability, and low environmental persistence [1] [2]. | Supercritical CO₂ is a green alternative; avoid toxic solvents like benzene [2] [3]. |
Here are some frequently encountered issues during extraction and their potential solutions.
FAQ 1: My extraction yield is low. What could be wrong?
FAQ 2: The phases are not separating cleanly, forming an emulsion. How can I break it?
FAQ 3: I am concerned about the environmental impact and safety of my solvents. What are greener options?
FAQ 4: How can I theoretically screen for a good solvent before lab work?
This diagram outlines a logical, step-by-step process for selecting and optimizing your extraction solvent.
For complex projects, especially in drug development, a deeper system-level analysis is crucial.
Precise analysis is the first step in byproduct control. The following table summarizes a validated Solid-Phase Extraction (SPE) method for isolating preservatives like sorbic acid from liquid samples, which can be adapted for analyzing reaction mixtures and identifying impurities [1].
| Parameter | Optimized Condition | Significance for Byproduct Control |
|---|---|---|
| Sample pH | pH 1 [1] | Ensures sorbic acid is in protonated form for optimal retention on the sorbent, separating it from other components. |
| Percolation Flow Rate | 4.5 mL/min [1] | No significant effect on retention yield, allowing for faster sample processing. |
| Elution Solvent | Methanol/Acidified Water (90:10, v/v) [1] | Effectively desorbs the acids from the cartridge for analysis. |
| Elution Flow Rate | 4.5 mL/min [1] | No significant effect on elution efficiency. |
| Sorbent Material | Silica-based C18 (500 mg) [1] | The chosen stationary phase for effective retention of the target acids. |
This method, optimized using Response Surface Methodology (RSM), is rapid, reliable, and provides recovery rates above 95% for sorbic acid, making it suitable for monitoring the production process [1].
Understanding the industrial production process helps identify where byproducts can form. A patent for sorbic acid production outlines a key process involving ketene and crotonaldehyde, followed by critical purification steps [2].
The relationship between these process steps and the goal of minimizing byproducts can be visualized in the following workflow:
Fundamental research on how sorbic acid functions can provide clues about its interaction with other compounds and potential degradation pathways.
Pyran-2-ones, particularly 6-pentyl-2H-pyran-2-one (6PP), are valuable secondary metabolites primarily produced by fungi in the Trichoderma genus [1] [2]. These compounds are renowned for their antifungal activity and role in plant-fungal communication [3] [4] [5].
In Trichoderma, 6PP is a volatile organic compound (VOC) that functions in antibiosis, inhibiting the growth of competing plant pathogens like Fusarium oxysporum and Rhizoctonia solani [4] [1]. It also acts as a plant growth promoter and induces systemic resistance [1].
Maximizing pyran-2-one yield involves carefully controlling culture parameters. The following table summarizes key factors and their optimal ranges, primarily for Trichoderma species.
| Factor | Optimal Condition / Range | Effect on Production | Key Supporting Findings |
|---|---|---|---|
| Culture Medium | Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), Carrot Juice Agar (CJA) | Provides essential nutrients for growth and secondary metabolism | PDA and MEA are standard media; CJA used for specific pathogens like Peronophythora litchii [6] [5] [2]. |
| pH | Acidic (4.0 - 6.0) | Strongly promotes fungal growth and metabolite secretion; can induce plant defense responses | Trichoderma grows best in acidic conditions; acidification is an early trigger for beneficial plant interactions [5]. |
| Temperature | 26°C - 28°C | Standard range for robust growth of many mesophilic fungi | Used in protocols for cultivating Trichoderma and Diaporthe strains [6] [5]. |
| Incubation Time | 3 to 7 days | Balances active metabolite production with culture lifespan | Transcriptomic studies on P. litchii treated with 6PP used 3-4 day cultures [2]. Biotyping studies incubated Diaporthe for 7-15 days [6]. |
| Aeration | Good air exchange (e.g., parafilm-wrapped plates) | Crucial for production of volatile compounds like 6PP | Air fumigation methods rely on air exchange for 6PP volatility [2]. |
Proper analysis is critical for quantifying pyran-2-one production and verifying compound identity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for detecting and quantifying 6PP in complex culture extracts. The process involves:
Fungal Biotyping with MS: Mass spectrometry can differentiate between closely related fungal strains based on their unique chemical profiles, including pyran-2-one production [6]. This is useful for screening a culture collection for high-yield isolates.
Here are solutions to frequently encountered problems in pyran-2-one production.
| Issue | Possible Causes | Potential Solutions |
|---|---|---|
| Low or No Yield | Sub-optimal culture conditions, non-producing strain, silent gene clusters. | Use the OSMAC approach: systematically vary media, pH, and aeration [7]. Use co-cultivation with other microbes or add epigenetic modifiers to activate silent genes [7]. |
| Inconsistent Results | Slight variations in culture preparation, contamination, genetic drift of strain. | Standardize culture protocols. Re-inoculate from a master stock culture. Ensure replicates use the same medium batch and incubation conditions. |
| Difficulty Detecting 6PP | Incorrect analytical settings, concentration below detection limit, loss due to volatility. | Use an authentic 6PP standard to optimize LC-MS parameters. Concentrate the sample. In fumigation assays, ensure proper air exchange for volatile transfer [2]. |
The following diagram illustrates the complete pathway from initial culture to metabolite analysis, integrating the key stages discussed.
Understanding the molecular targets of 6PP can inform its application. Recent research on the oomycete Peronophythora litchii suggests a mechanism involving the TOR signaling pathway.
This compound is an α,β-unsaturated δ-lactone that can be sensitive to heat, light, and pH. The table below summarizes common issues and solutions.
| Stability Issue | Observed Problem | Recommended Solution | Primary Source |
|---|---|---|---|
| Aqueous Solubility | Loss of product during aqueous workup due to high water solubility. | Avoid excessive washing with water; use saturated sodium chloride brine for washing. [1] | [1] |
| Thermal Decomposition | Decomposition observed over time under heating, leading to lower yields. | Minimize exposure to high temperatures; for reactions requiring heat, optimize for the shortest time necessary. [2] | [2] |
| Purification Sensitivity | Decomposition occurs during standard distillation or chromatography. | Use careful distillation under reduced pressure. For sensitive derivatives, purify rapidly and store cold. [1] [3] | [1] [3] |
| Light & Storage | Not explicitly stated, but general best practice for sensitive intermediates. | Store purified material under inert atmosphere at low temperatures (e.g., -4°C or lower); protect from light. [1] [3] | [1] [3] |
The following established methodologies can help in handling this compound effectively.
This is one of the most convenient syntheses of 5,6-dihydro-2H-pyran-2-one. [1]
Procedure:
Critical Notes:
A patent describes an alternative 4-step synthesis from 3-(benzyloxy) propionic acid, claimed to be high-yielding and suitable for industrialization. [4]
The diagram below outlines a general workflow for handling 5,6-dihydro-2H-pyran-2-one, incorporating best practices to mitigate stability issues.
What is the primary chromatographic challenge when separating pyran-2-one isomers? The main challenge is achieving baseline resolution between isomers that have very similar physical and chemical structures. Their similar polarities and sizes often lead to poor separation and co-elution under standard chromatographic conditions. Overcoming this requires fine-tuning the interactions between the isomers and the stationary phase [1].
Which HPLC mode is most recommended for this separation? Reversed-Phase (RP) HPLC is the most commonly used and recommended mode. The separation is influenced by the hydrophobicity of the isomers and their specific interactions with the stationary phase [2]. For complex separations, a technique called Stationary Phase Optimized Selectivity Liquid Chromatography (SOS-LC) has been shown to be highly effective. This approach uses a combination of different stationary phases (like C18, phenyl, or cyano) serially connected to enhance selectivity [1].
What are the key parameters to optimize in the method? You should systematically optimize the following:
| Common Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Resolution | Non-optimal stationary phase selectivity. | Use an SOS-LC approach; test & combine columns (e.g., C18, phenyl) [1]. |
| Inadequate mobile phase strength. | Adjust the acetonitrile/water gradient or consider an isocratic method [1] [3]. | |
| Peak Tailing | Secondary interactions with stationary phase. | Use a mobile phase buffer to control pH or consider a different column chemistry (e.g., C8) [3]. |
| Long Analysis Time | Gradient or flow rate is not optimized. | Implement a gentle gradient program to sharpen late-eluting peaks [1]. |
| Irreproducible Results | Fluctuations in column temperature. | Use a column heater to maintain a consistent temperature [2]. |
The following workflow, based on a study for vitamin A acetate isomers, can be adapted for separating pyran-2-one isomers using Stationary Phase Optimized Selectivity Liquid Chromatography [1].
Step 1: Select a Range of Stationary Phases Begin by selecting a set of complementary reversed-phase columns. The study successfully used a combination of C18 (strong hydrophobic), C18 (enhanced polar selectivity), C30, phenyl, and cyano columns. Each phase offers different selectivity based on hydrophobicity, pi-pi interactions, or dipole-dipole interactions [1].
Step 2: Evaluate Individual Columns Run your sample mixture on each selected column individually using a standardized gradient or isocratic method. This helps you understand the retention behavior and selectivity of each stationary phase toward your target isomers [1].
Step 3: Construct a Composite Column The core of the SOS-LC approach is to connect the most promising columns in series to form a single, optimized separation system. The order and relative length of each column segment can be adjusted to fine-tune the overall selectivity [1].
Step 4: Optimize the Gradient Program With the composite column in place, refine the mobile phase gradient. A gentle gradient (a slow change in the concentration of the organic modifier) is often beneficial for sharpening the peaks of later-eluting compounds and decreasing overall run times [1].
Step 5: Validate the Method Once optimal separation is achieved, validate the method according to your laboratory's standards or ICH guidelines. Assess parameters like precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is robust and reliable for its intended use [3].
The table below summarizes parameters from relevant studies that can serve as a starting point for your method development.
| Parameter | Example 1 (SOSLC) [1] | Example 2 (UPLC) [3] |
|---|---|---|
| Technique | Stationary Phase Optimized LC | Ultra-High-Pressure LC (UPLC) |
| Stationary Phase | Composite: C18-SH, C18-EPS, C30, Phenyl, Cyano | Acquity UPLC BEH C8 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Not explicitly detailed (Gentle gradient implied) | A: Phosphate Buffer/ACN (95/5) B: Phosphate Buffer/ACN (15/85) | | Gradient | Gentle gradient program | Linear, 12% B to 20% B in 10 min | | Flow Rate | Not specified | 0.4 mL/min | | Temperature | Not specified | 50 °C | | Detection | Not specified | PDA at 210 nm |
Successfully separating pyran-2-one isomers hinges on a systematic approach to method development. The SOS-LC strategy, which leverages the combined selectivity of multiple stationary phases, is a particularly powerful technique to resolve structurally similar compounds that are challenging to separate with a single column.
This section addresses common challenges in the synthesis of dihydropyranone derivatives.
| Issue | Possible Cause | Troubleshooting Guide |
|---|---|---|
| Low reaction yield | Inefficient catalyst; suboptimal conditions | Use Ta-MOF nanocatalyst [1]; mild conditions, high efficiency (up to 95% yield), excellent recyclability. |
| Poor enantioselectivity | Lack of chiral control in reaction | Employ N-Heterocyclic Carbene (NHC) organocatalysis [2]; use catalyst A or B with oxidant (quinone) for high enantiomeric excess. |
| Long reaction times | Low catalytic activity | Apply ultrasound irradiation [1]; reduces reaction time to minutes, provides homogenous morphology. |
| Difficulty in product isolation | Catalyst separation problems | Use heterogeneous catalysts (e.g., Ta-MOF) [1]; easily separated by centrifugation, reusable for multiple cycles. |
To improve the antifungal potency of your compounds, consider these strategic modifications.
| Strategy | Implementation | Key Findings & Rationale |
|---|---|---|
| Introduce specific substituents | Incorporate 4-fluorophenyl group at position 4 of the pyran ring [3]. | Fluorine atoms often enhance bioavailability, metabolic stability, and binding affinity to biological targets. |
| Structural diversity | Synthesize libraries of derivatives with varied groups (e.g., 3-hydroxyphenyl, 4-hydroxyphenyl, 2-methoxyphenyl) [1]. | Explore structure-activity relationships (SAR); polar groups like hydroxyl can improve solubility and target interaction. |
| Explore new chemical space | Synthesize phosphorylated δ-lactones [2]. | Novel structures can circumvent existing resistance mechanisms; serve as precursors for more complex molecules. |
| Utilize natural product motifs | Incorporate active ingredients from Traditional Chinese Medicine [4] [5]. | Natural products offer unique scaffolds with inherent biological activity and novel mechanisms of action. |
When evaluating your compounds, use standardized biological assays and interpret the data correctly.
Recommended Experimental Protocol (Based on MIC Determination) [1]
Interpretation of Results
Proper characterization is crucial to confirm the structure of synthesized compounds and understand their properties. The following workflow outlines the key steps from synthesis to initial characterization.
Key Techniques Explained:
Early-stage safety assessment, particularly cardiotoxicity screening, is critical in antifungal drug development. The following pipeline visualizes the key steps for evaluating a critical safety concern: hERG channel inhibition.
Rationale and Protocol Overview:
The following table consolidates experimental data for key pyran-2-one compounds, highlighting their activity against various fungal pathogens.
| Compound Name / Source | Fungal Pathogen Tested | Antifungal Activity (Value) | Assay Type / Conditions | Key Findings & Comparison |
|---|
| Ficipyrones A & B [1] (Pestalotiopsis fici) | Gibberella zeae | IC50: 15.9 µM (Ficipyrone A) [1] | In vitro antifungal activity assay [1] | One of the two new α-pyrones isolated showed significant activity against this plant pathogen. [1] | | Viridepyronone [2] (Trichoderma viride) | Sclerotium rolfsii | MIC (≥90% inhibition): 196 µg/mL [2] | In vitro bioassays [2] | Exhibited good antifungal activity against the causal agent of crown and stem rot of artichoke. [2] | | Semitalaroderxine C (Monomer) [3] | Staphylococcus aureus Bacillus subtilis | MIC: 66.6 µg/mL MIC: 0.52 µg/mL [3] | Antimicrobial activity testing [3] | The monomer showed modest activity. Its potent dimerization is a key activity driver. [3] | | Talaroderxine C (Dimer) [3] | Staphylococcus aureus Bacillus subtilis | MIC: 66.6 µg/mL MIC: 0.52 µg/mL [3] | Antimicrobial activity testing [3] | A 6,6'-homodimer that showed potent and selective activity against B. subtilis. [3] | | Novel Synthetic Pyran Derivatives (1a-m, 2a-m) [4] | R. solani, S. sclerotiorum, H. maydis, etc. | EC50: Better than fluopyram (for several compounds) [4] | In vitro assay vs. 5 plant pathogenic fungi at 20 µg/mL [4] | Multiple compounds (e.g., 1b, 1e, 2a, 2b, 2c) outperformed the commercial fungicide fluopyram, and acted as potential Succinate Dehydrogenase Inhibitors (SDHIs). [4] |
For researchers looking to replicate or design similar studies, here are the core experimental methodologies used in the cited works.
1. Compound Isolation and Identification
2. Antifungal Activity Assessment
3. Mechanism of Action Studies
The field explores pyran-2-ones from both natural and synthetic sources. The diagram below summarizes the main research pathways and strategic approaches.
Key strategic insights for research and development include:
The table below summarizes the antifungal activity of several dihydropyran-2-one analogs and common antifungal drugs for which data was available in the search results. Please note that different pathogens were used in these separate studies, so direct numerical comparisons should be made with caution.
| Compound Name | Pathogen Tested | Reported Efficacy (IC₅₀ or MIC) | Reference Compound & Efficacy |
|---|---|---|---|
| 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one (Novel compound) | Alternaria solani | IC₅₀ = 24.7 μg/mL [1] | Kasugamycin (IC₅₀ = 14.5 μg/mL vs. A. solani) [1] |
| Versicone A (Polyketone, from Antarctic fungus) | Candida albicans | MIC = 3.91 μg/mL [2] | Information not provided in the source |
| 6-allyl-5,6-dihydro-5-hydroxypyran-2-one (Lactone) | Multiple microorganisms | IC₅₀ values were "close to" ketoconazole [3] | Ketoconazole (Reference used in the study) [3] |
| 4-methyl-5,6-dihydro-2H-pyran-2-one | Fusarium oxysporum, Castanea anthracis | Activity reported, no specific MIC/IC₅₀ [2] | Information not provided in the source |
The data in the table above was generated through standard antimicrobial testing protocols. Here are the detailed methodologies from the key studies:
Isolation and Testing of 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one [1]:
Isolation and Testing of Versicone A and 4-methyl-5,6-dihydro-2H-pyran-2-one [2]:
To contextualize the research on dihydropyran-2-ones, it's helpful to understand the current landscape of antifungal drugs.
The diagram above shows the established molecular targets of major antifungal drug classes [4] [5] [6]:
A significant challenge in the field is the emergence of resistance to these drugs, particularly to azoles, which is a major concern for public health [7] [8].
The term pyran-2-one encompasses both 2H-pyran-2-one (also known as 2-pyrone or α-pyrone) and its structural isomer, 4H-pyran-4-one (γ-pyrone). The 2-pyrone core is an unsaturated six-membered ring containing one oxygen atom and a ketone group [1].
The table below summarizes the key structural features and wide-ranging bioactivities of these compounds.
| Derivative Class / Compound | Core Structure / Key Features | Reported Pharmacological Activities |
|---|---|---|
| 2H-Pyran-2-one (α-pyrone) [1] [2] | Unsaturated 6-membered ring with an oxygen and a ketone; core structure for many natural products. | Anti-inflammatory, anti-cancer, anti-microbial, anti-coagulant [2]. |
| 4H-Pyran (Pyran-annulated) [3] | The 4H-pyran ring system is a common motif in many flavors and natural substances. | Anticancer, cytotoxic, anti-HIV, anti-inflammatory, antimalarial, antimicrobial [3]. |
| Bufanolides & Kavalactones [1] | Natural products containing a 2-pyrone element. | Various biological activities (e.g., kavalactones have neurological effects). |
| 6-Amyl-α-pyrone (6PP) [1] | A derivative of 2-pyrone found in animal foods and heated beef. | Used as a flavor enhancer (coconut aroma); acts as a signaling molecule in bacteria. |
| Spirocyclic ketals derived from 2H-pyran-2-ones [4] | Complex structures synthesized from 2-pyrones, featuring a spirocyclic center. | Potential intermediates for pharmaceuticals with anti-tumor, antimicrobial, and CNS activity. |
Modern Synthetic Approaches Recent advancements focus on efficiency and sustainability. Multicomponent reactions (MCRs) are highly valued for constructing complex pyran architectures in a single step, offering advantages like atom economy, reduced waste, and high yields [3]. Continuous-flow chemistry has also been applied for a more sustainable and fast synthesis of bio-sourced 2-pyrones [5].
Detailed Experimental Procedure The following is a general method for synthesizing functionalized spirocyclic ketals from 2H-pyran-2-ones, as described in the literature [4].
This protocol demonstrates a catalyst-free, efficient route to complex structures under mild conditions [4].
A full characterization of synthesized pyran derivatives typically involves spectroscopic and computational methods.
Spectroscopic Techniques The structure of a newly synthesized pyran molecule is confirmed using several techniques [3]:
Computational Analysis via DFT Density Functional Theory (DFT) calculations are a crucial tool for investigating the electronic structure and properties of pyran derivatives [3] [4]. Key analyses include:
To help visualize the key relationships and experimental workflows, the following diagrams were generated using the DOT language.
Diagram 1: From Core Structure to Bioactivity
Diagram 2: Characterization Workflow
The structural versatility of the pyran-2-one core makes it a valuable scaffold in drug discovery.
The table below summarizes the general characteristics of synthetic and natural dihydropyranones based on current literature.
| Aspect | Synthetic Dihydropyranones | Natural Dihydropyranones |
|---|---|---|
| Source & Production | Laboratory synthesis (e.g., organocatalysis, cyclization) [1] [2] | Extracted from natural sources (e.g., fungi, plants) [3] |
| Structural Control | High (e.g., via catalyst and substrate choice for specific stereochemistry) [1] | Fixed by nature; limited modification options |
| Purity & Consistency | High and consistent (controlled reaction conditions) [1] | Variable (depends on extraction and raw material) [4] |
| Reported Bioactivity | Cytotoxic, anti-proliferative, potential CDK2 inhibition [3] | Cytotoxic (e.g., Radicinin) [3] |
| Primary Applications | Pharmaceutical lead candidates, organic synthesis intermediates [1] [3] | Pharmaceuticals, natural product research [3] |
| Scalability & Cost | Highly scalable and often cost-effective for bulk production [4] | Limited supply; potentially higher cost due to processing [4] |
A prominent method for synthesizing dihydropyranones involves N-heterocyclic carbene (NHC) organocatalysis [1]. The general workflow for this method is illustrated below.
Detailed Protocol for NHC-Catalyzed Synthesis [1]:
Typical Reagents:
Procedure:
Experimental data for specific synthetic dihydropyranone derivatives shows promising biological activity.
A study evaluated a series of synthetic ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives for anti-proliferative activity against human cancer cell lines [3]. Key results are summarized in the table below.
| Compound | Substituent on Phenyl Ring | IC₅₀ (SW-480 cells) | IC₅₀ (MCF-7 cells) |
|---|---|---|---|
| 4g | 4-NO₂ | 34.6 µM | 42.6 µM |
| 4i | 4-Cl | 35.9 µM | 34.2 µM |
| 4j | 3,4,5-(OCH₃)₃ | 38.6 µM | 26.6 µM |
Experimental Protocol for Cytotoxicity (MTT) Assay [3]:
While the exact mechanism for dihydropyranones can vary, molecular docking studies suggest that some synthetic derivatives (like compounds 4g, 4i, and 4j) fit well into the binding site of cyclin-dependent kinase-2 (CDK2), a known anti-cancer target [3]. This indicates a potential mechanism for their anti-proliferative activity. Furthermore, some related dihydropyrazine compounds have been shown to induce cytotoxicity through redox imbalance and in a RAGE-independent pathway [5].
When deciding between synthetic and natural dihydropyranones for drug development, consider the following:
The experimental data currently available more strongly supports the efficacy of synthetically engineered dihydropyranones, particularly for anti-cancer applications. Their bioactivity can be finely tuned through rational design, making them a highly versatile scaffold in medicinal chemistry.
The table below summarizes the available information on sorbic acid and the related lactone compounds found in the search results.
| Compound | Chemical Structure | Known Bioactivity & Experimental Context | Key Targets / Mechanisms (from search results) |
|---|
| Sorbic Acid (2,4-Hexadienoic acid) [1] | Straight-chain unsaturated fatty acid [1] | Potent preservative: Inhibits bacteria (including sporeformers), fungi, and yeasts [1] [2].
Experimental Insight: More inhibitory to respiring yeast than fermenting yeast. Targets mitochondrial respiration, causing reactive oxygen species (ROS) production, formation of petite cells, and Fe-S cluster defects [2]. | Microbial respiration pathways; Mitochondrial function [2] | | Parasorbic Acid (a 5,6-dihydro-2H-pyran-2-one) [3] | Lactone (cyclic ester) containing a pyranone ring [3] | Natural occurrence: Found in berries of the mountain ash (Sorbus aucuparia) [3].
Synthetic utility: Serves as a chiral building block and intermediate for synthesizing insect pheromones [4]. | Not specified in retrieved data. | | 6-Methyl-5,6-dihydro-2H-pyran-2-one (Specific isomer information unavailable) [5] | Lactone (cyclic ester) with a 6-methyl substituent [5] | Limited Data: A specific (6R) enantiomer is available commercially, but its bioactivity profile is not detailed in the search results [5]. | Not provided in search results. | | Related Alkyl-Substituted δ-Lactones [4] | Lactones with various alkyl side chains [4] | Varied bioactivities: Act as insect antifeedants, pheromones, and flavor agents. For example, Goniothalamin shows insecticidal activity against armyworm and mosquito larvae [4]. | Insect feeding behavior; specific molecular targets not detailed. |
One of the search results provides a detailed experimental protocol for investigating sorbic acid's mechanism of action, which can serve as a reference for designing bioactivity studies on similar compounds [2].
The logical flow of this key experiment is summarized in the diagram below.
The search results confirm that This compound is a lactone of interest to researchers [5]. To build a comprehensive comparison guide for a scientific audience, you could pursue the following experimental avenues: